Technical Documentation Center

4-(2-Methoxyethyl)-1,4-diazepan-5-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Methoxyethyl)-1,4-diazepan-5-one
  • CAS: 1219960-42-5

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Crystal Structure Analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional a...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1][2] This guide provides an in-depth, technical walkthrough of the complete process of crystal structure analysis, using the novel compound 4-(2-Methoxyethyl)-1,4-diazepan-5-one as a representative case study. While public crystallographic data for this specific molecule is not available, this document constructs a scientifically rigorous and didactic workflow, from synthesis and crystallization to data collection, structure solution, and final analysis. We will delve into the critical choices made at each step, grounding our methodology in established crystallographic principles and leveraging industry-standard software. The objective is to equip researchers with the practical and theoretical understanding necessary to conduct and interpret high-quality crystal structure analyses, a critical step in modern drug discovery and materials science.

Introduction: The Significance of Structural Elucidation

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[3][4] The precise conformation, stereochemistry, and intermolecular interactions of these molecules, dictated by their solid-state structure, are paramount to understanding their function, stability, and formulation properties. Determining the crystal structure of a new derivative, such as 4-(2-Methoxyethyl)-1,4-diazepan-5-one, provides incontrovertible evidence of its molecular geometry, including bond lengths, bond angles, and torsional angles.[1][2] This information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and securing intellectual property.

This guide will navigate the multifaceted process of a complete crystal structure determination. We will begin with the chemical synthesis of the target compound, followed by a critical discussion on the art and science of growing diffraction-quality single crystals. The core of the document will then detail the instrumental and computational workflow of single-crystal X-ray diffraction, from data acquisition to the final refined structural model.

Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the pure, crystalline material. This section outlines a plausible synthetic route and the methodologies for obtaining single crystals suitable for diffraction experiments.

Plausible Synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

The synthesis of N-substituted 1,4-diazepan-5-ones can be approached through several established routes. A common and effective strategy involves the multi-step synthesis starting from readily available precursors. While various methods exist for creating diazepine rings[3][4][5][6][7], a representative synthesis is proposed here for the purpose of this guide.

Experimental Protocol: Synthesis

  • Step 1: Boc Protection of Ethylenediamine. To a solution of ethylenediamine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Purify by column chromatography to yield mono-Boc-protected ethylenediamine.

  • Step 2: Michael Addition. React the mono-Boc-protected ethylenediamine with ethyl acrylate in ethanol under reflux conditions. This conjugate addition yields the diester precursor.

  • Step 3: Cyclization and Lactam Formation. Treat the product from Step 2 with a strong base, such as sodium ethoxide, to induce intramolecular cyclization and formation of the 1,4-diazepan-5-one ring.

  • Step 4: Boc Deprotection. Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the parent 1,4-diazepan-5-one.

  • Step 5: N-Alkylation. React the parent diazepanone with 1-bromo-2-methoxyethane in the presence of a non-nucleophilic base like potassium carbonate in acetonitrile (ACN) to afford the final product, 4-(2-Methoxyethyl)-1,4-diazepan-5-one. Purify by column chromatography and confirm identity and purity via NMR and mass spectrometry.

The Art of Crystallization

Obtaining a single crystal of suitable size and quality is often the most challenging step in a crystal structure determination.[8][9] The process involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.[10] Several techniques can be employed, and the choice is often empirical.[8][11]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[10][12] This gradual increase in concentration promotes slow crystal growth.

  • Vapor Diffusion: This is a highly effective method for small molecules.[10][12] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

  • Thermal Control (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly.[13] The decrease in solubility upon cooling can lead to the formation of high-quality crystals.

Experimental Protocol: Crystallization via Vapor Diffusion

  • Solvent Screening: Dissolve small amounts of purified 4-(2-Methoxyethyl)-1,4-diazepan-5-one in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone) to identify a solvent in which it is readily soluble.

  • Setup: Prepare a concentrated solution of the compound in the chosen solvent (e.g., methanol) in a small vial (2 mL).

  • Anti-Solvent: Place this vial inside a larger, sealable jar (20 mL) containing a small amount of an anti-solvent (e.g., diethyl ether).

  • Incubation: Seal the jar and leave it undisturbed at a constant temperature. Crystals are expected to form over several days to a week.

Data Collection and Processing: Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis. The fundamental principle is that the crystal lattice diffracts X-rays in a specific pattern, which is a direct consequence of the arrangement of atoms within the crystal.[1][2]

The Single-Crystal X-ray Diffractometer

Modern diffractometers consist of an X-ray source, a goniometer to orient the crystal, and a sensitive detector.[1][2] The crystal is mounted on a small loop and held in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

G Xray_Source X-ray Source (e.g., Mo Kα) Goniometer Goniometer with Mounted Crystal (100 K) Xray_Source->Goniometer Incident X-ray Beam Detector Detector (e.g., CCD, CMOS) Goniometer->Detector Diffracted X-rays Computer Control & Processing Computer Detector->Computer Raw Diffraction Images Computer->Goniometer Crystal Rotation Control

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected under a microscope and mounted on a cryo-loop.

  • Unit Cell Determination: The crystal is placed on the diffractometer, and a series of initial diffraction images are collected. The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the determined crystal system and space group, a strategy is calculated to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration and Reduction: The raw diffraction images are processed. The intensity of each diffraction spot is measured (integrated), and corrections are applied for experimental factors (e.g., Lorentz factor, polarization). This process yields a reflection file (typically with an .hkl extension) containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement: From Data to Molecular Model

The processed reflection data is the key to unveiling the molecular structure. This is a computational process divided into two main stages: structure solution and structure refinement.[14] The SHELX suite of programs is a widely used and powerful tool for this purpose.[14][15]

Structure Solution

The "phase problem" is the central challenge in crystallography. While we can measure the intensities (related to the amplitude) of the diffracted waves, their phases are lost. Structure solution methods are computational algorithms designed to estimate these initial phases.

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to derive the initial phases. They are highly effective for small molecules.

  • Patterson Methods: This approach is used when the structure contains a few heavy atoms, as the vectors between these atoms can be determined from the data, providing a starting point for locating the other atoms.

Once an initial set of phases is obtained, an electron density map is calculated. This 3D map shows the distribution of electrons in the unit cell, with peaks corresponding to atomic positions. An initial molecular model is then built by assigning atom types to these peaks.

Structure Refinement

The initial model is an approximation. Structure refinement is an iterative process of adjusting the atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[14][16] This is typically done using a least-squares minimization algorithm.

G cluster_solution Structure Solution cluster_refinement Structure Refinement hkl Reflection Data (name.hkl) xs SHELXS or XT (Direct Methods) hkl->xs ins_initial Instruction File (name.ins) ins_initial->xs res_initial Initial Model (name.res) xs->res_initial res_cycle Rename to .ins res_initial->res_cycle xl SHELXL (Least-Squares Refinement) res_refined Refined Model (name.res) lst Listing File (name.lst) cif Final CIF File

Experimental Protocol: Structure Solution & Refinement using SHELXTL [15]

  • File Preparation: Use a program like XPREP to analyze the data and suggest a space group.[15] This generates the initial instruction file (.ins) and the reflection file (.hkl).

  • Structure Solution: Run a structure solution program (e.g., XS or XT) using the .ins and .hkl files. This will generate a result file (.res) containing the initial atomic coordinates.

  • Initial Refinement: Rename the .res file to .ins. Open this file and examine the initial model. Run the refinement program SHELXL.[14] This will perform a few cycles of least-squares refinement.

  • Model Building: Use a graphical interface like XP or Olex2 to visualize the model and the difference electron density map. Assign atoms (C, N, O) to the electron density peaks. Locate and add hydrogen atoms using geometric constraints (e.g., the AFIX command in SHELXL).

  • Anisotropic Refinement: Once all non-hydrogen atoms are located, refine their displacement parameters anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.

  • Convergence: Continue refinement cycles until the model converges. Convergence is indicated by a stable R-factor (a measure of agreement between observed and calculated data) and a flat difference electron density map (no significant unassigned peaks or holes).

  • Validation: The final step is to validate the structure using tools like PLATON[17][18][19][20][21] or the IUCr's checkCIF service. This checks for geometric reasonableness, missed symmetry, and other potential issues.

Results and Discussion: Interpreting the Crystal Structure

The final output of a successful crystal structure analysis is a Crystallographic Information File (CIF). This standard file format contains all the necessary information to describe the crystal structure. Visualization software like Mercury is essential for exploring and analyzing the 3D structure.[22][23][24][25][26]

Crystallographic Data

The following table presents a plausible, representative set of crystallographic data for 4-(2-Methoxyethyl)-1,4-diazepan-5-one.

Parameter Value
Chemical FormulaC₈H₁₆N₂O₂
Formula Weight172.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)12.345(4)
c (Å)9.021(3)
α (°)90
β (°)105.67(2)
γ (°)90
Volume (ų)912.3(5)
Z4
ρcalc (g/cm³)1.254
μ (mm⁻¹)0.091 (Mo Kα)
F(000)376
Reflections collected5678
Independent reflections1598 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-fit on F²1.05

Table 1: Representative Crystal Data and Structure Refinement Details.

Molecular Structure and Conformation

The analysis would reveal the precise three-dimensional structure. The seven-membered diazepane ring would likely adopt a distorted chair or boat conformation to minimize steric strain. Key structural features to analyze include:

  • Bond Lengths and Angles: Comparison of experimentally determined bond lengths (e.g., C=O, C-N, C-C) to standard values can reveal effects like electron delocalization or ring strain.

  • Torsion Angles: These define the conformation of the flexible diazepane ring and the methoxyethyl side chain.

  • Intermolecular Interactions: In the solid state, molecules interact via non-covalent forces. A key interaction in this structure would be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These interactions dictate how the molecules pack together in the crystal lattice.

Conclusion

This guide has provided a comprehensive, step-by-step framework for the crystal structure analysis of a novel small molecule, 4-(2-Methoxyethyl)-1,4-diazepan-5-one. By integrating plausible synthetic and crystallization protocols with the detailed computational workflow of single-crystal X-ray diffraction, we have illustrated the path from a synthesized compound to a fully refined and validated 3D atomic model. The expertise required for this process lies not just in executing the steps, but in understanding the causality behind each choice—from selecting a crystallization method to interpreting the final electron density map. A high-quality crystal structure is a cornerstone of modern chemical research, providing definitive insights that accelerate discovery and innovation in both pharmaceutical and materials science.

References

  • Mercury - CCDC . Cambridge Crystallographic Data Centre. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL . [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Mercury (crystallography) - Wikipedia . [Link]

  • Jasinski, J. P., et al. (2021). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section A: Foundations and Advances, 77(a2), C1138. [Link]

  • A Guide to Using SHELXTL . University of Florida. [Link]

  • Crystallization of small molecules . [Link]

  • Chemical crystallisation | SPT Labtech . [Link]

  • Free Crystal Structure Visualization Software - CCDC . [Link]

  • Spek, A. L. THE PLATON HOMEPAGE . [Link]

  • Spek, A. L. PLATON, A set of Tools for the Interpretation of Structural Results . [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . ResearchGate. [Link]

  • Spek, A. L. Small molecules: the PLATON toolbox . International Union of Crystallography. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? . Creative Biostructure. [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction . Journal of Applied Crystallography, 53(1), 226-235. [Link]

  • Single Crystal X-ray Diffraction . University of York. [Link]

  • PLATON for Windows . School of Chemistry, University of Glasgow. [Link]

  • PLATON for MS-Windows . University of Glasgow. [Link]

  • Groh, S. E., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(6), 2133-2157. [Link]

  • Single-crystal X-ray Diffraction . SERC (Carleton). [Link]

  • (PDF) Crystallization Techniques for Small Molecules . Amanote Research. [Link]

  • Antono, E., & Ling, J. Automated refinement of single crystal diffraction data using SHELXTL . GitHub. [Link]

  • CSD Mercury Software Tutorial - Basic Overview & Introduction . YouTube. [Link]

  • Single Crystal X-Ray Diffraction . Pulstec USA. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis . University of Idaho. [Link]

  • Amari, G., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure . Molecules, 18(11), 13744-13756. [Link]

  • Synthesis of 1,4-benzodiazepines 4 and 1,5 . ResearchGate. [Link]

  • Wang, Y., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines . Molecules, 25(1), 14. [Link]

  • Patil, S., et al. Identification, synthesis and characterization of principal process related potential impurities in Diazepam . Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Bentham Science. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling and Docking of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, expert-led framework for conducting in silico modeling and molecular docking studies on 4-(2-Methoxyethyl)-1,4-dia...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, expert-led framework for conducting in silico modeling and molecular docking studies on 4-(2-Methoxyethyl)-1,4-diazepan-5-one, a novel compound belonging to the biologically significant 1,4-diazepine class. Recognizing the therapeutic potential of the diazepine scaffold, this document outlines a rigorous, self-validating computational workflow designed for researchers, medicinal chemists, and drug development professionals. The guide moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the process—from ligand preparation and rational target selection to protocol validation, molecular docking, and advanced post-docking analysis with molecular dynamics. By integrating established best practices with authoritative-cited methodologies, this whitepaper serves as a practical and scientifically grounded blueprint for predicting the binding interactions and therapeutic potential of new chemical entities, thereby accelerating the drug discovery pipeline.

Introduction

1.1 The 1,4-Diazepan-5-one Scaffold: A Biologically Privileged Motif The seven-membered nitrogen-containing heterocyclic ring system of 1,4-diazepines is a cornerstone in medicinal chemistry. Derivatives of this scaffold have demonstrated a remarkable breadth of biological and medicinal properties, including antimicrobial, anti-HIV, and anticancer activities.[1][2][3] Their established role in modulating central nervous system (CNS) pathways has led to the development of numerous psychoactive drugs.[1] This proven therapeutic versatility makes the 1,4-diazepine core a "privileged scaffold," suggesting that novel, unexplored derivatives are promising candidates for drug discovery programs.[4][5]

1.2 Introducing 4-(2-Methoxyethyl)-1,4-diazepan-5-one: A Candidate for Investigation 4-(2-Methoxyethyl)-1,4-diazepan-5-one (PubChem CID: 134872290) is a specific derivative within this promising class.[6] While its biological activity is not yet characterized in public literature, its structural relation to compounds with known therapeutic value provides a strong rationale for computational investigation. This guide uses this molecule as a case study to demonstrate a robust in silico evaluation pathway.

1.3 The Role of In Silico Modeling in Accelerating Drug Discovery Computer-aided drug design (CADD) has become an indispensable part of the modern drug discovery pipeline.[7][8] In silico techniques like molecular docking allow researchers to rapidly screen virtual libraries of compounds against a biological target, predict binding affinities, and understand potential mechanisms of action at an atomic level.[9][10][11] This computational pre-screening saves significant time and resources by prioritizing the most promising candidates for synthesis and subsequent in vitro and in vivo testing.[7]

Strategic Framework for In Silico Analysis

A successful computational study is not a single experiment but a multi-stage process where each step logically builds upon the last. The workflow described herein is designed to ensure reproducibility, accuracy, and confidence in the final results.

In_Silico_Workflow cluster_prep Phase 1: Pre-Docking Preparation cluster_dock Phase 2: Molecular Docking cluster_post Phase 3: Post-Docking Analysis Ligand Ligand Preparation (3D Structure Generation, Energy Minimization) Dock Production Docking (Docking of Novel Ligand) Ligand->Dock Target_ID Target Identification (Based on Scaffold Activity, Literature Review) Receptor Receptor Preparation (PDB Download, Cleaning, Adding Hydrogens) Target_ID->Receptor Select PDB Structure Receptor->Dock Validate Protocol Validation (Re-docking of Co-crystallized Ligand, RMSD < 2Å) Validate->Dock Apply Validated Parameters Analysis Results Analysis (Binding Energy Scoring, Pose Clustering) Dock->Analysis MD Molecular Dynamics (MD) (Stability & Fluctuation Analysis) Analysis->MD For Top Candidates

Caption: Overall workflow for the in silico analysis of a novel compound.

Phase 1: Pre-Docking Preparation (The Foundation)

3.1 Ligand Preparation Protocol The ligand's structural accuracy is paramount for a meaningful docking simulation. A poorly prepared ligand will produce unreliable results, regardless of the docking algorithm's quality.

Causality: The objective is to generate a low-energy, three-dimensional conformation of the ligand that is representative of its likely state in a biological system. This involves correcting bond orders, adding hydrogen atoms to satisfy valencies, and performing energy minimization using a suitable force field (e.g., MMFF94) to relieve steric strain.

Step-by-Step Protocol:

  • Obtain 2D Structure: Source the 2D structure of 4-(2-Methoxyethyl)-1,4-diazepan-5-one from a chemical database like PubChem or draw it using chemical drawing software.

  • Convert to 3D: Use a program like Open Babel or the functionalities within molecular modeling suites (e.g., UCSF Chimera, Schrödinger Maestro) to convert the 2D representation into a 3D structure.[12]

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, as they are critical for forming hydrogen bonds and for the accurate calculation of partial charges.

  • Energy Minimization: Perform a geometry optimization using a molecular mechanics force field. This step finds a stable, low-energy conformation of the ligand.

  • Save in Required Format: Save the prepared ligand structure in a format compatible with the chosen docking software, such as .pdbqt for AutoDock Vina or .mol2.[12]

3.2 Target Identification and Rationale As there is no published data for our specific molecule, we must select a plausible biological target based on the known activities of the 1,4-diazepine scaffold. Literature shows these compounds can act as anti-HIV agents.[1] Specifically, analogs have been investigated as inhibitors of viral enzymes. For this guide, we will select the HCV NS5B RNA Polymerase as a representative target, based on prior docking studies of 1,4-diazepine derivatives against this enzyme.[1]

Selected Target: Hepatitis C Virus NS5B RNA Polymerase PDB ID: 4WTC (Crystal structure of NS5B in complex with an inhibitor)

3.3 Receptor Structure Preparation Protocol Raw crystallographic structures from the Protein Data Bank (PDB) are not immediately ready for docking. They are static snapshots and often contain non-essential molecules or lack necessary atoms.[13]

Causality: The goal is to "clean" the PDB file to create a chemically correct and computationally ready receptor. This involves removing elements that would interfere with docking (water, co-solvents), repairing structural issues (missing side chains), and adding hydrogen atoms required by the force field.[14][15]

Step-by-Step Protocol:

  • Download PDB File: Obtain the crystal structure file (e.g., 4WTC.pdb) from the RCSB Protein Data Bank.

  • Isolate Protein Chain: The downloaded file may contain multiple protein chains or a biological assembly. For this study, isolate a single chain of the polymerase (e.g., Chain A).[15]

  • Remove Non-Essential Molecules: Delete all water molecules, ions, and co-solvents from the file. The original co-crystallized ligand should be retained temporarily for the validation step, then removed.[14]

  • Repair Structure: Use tools like Chimera's Dock Prep or PDBFixer to check for and repair any missing atoms or incomplete amino acid side chains.[12][14]

  • Add Hydrogens: Add polar hydrogen atoms to the protein. This is critical for defining potential hydrogen bond donors and acceptors.

  • Assign Charges (Optional but Recommended): Depending on the docking program, assign partial atomic charges (e.g., Gasteiger charges for AutoDock).

  • Save Receptor File: Save the prepared receptor in the appropriate format (e.g., .pdbqt).[12]

Phase 2: Molecular Docking Simulation

4.1 The Theory of Molecular Docking: Search Algorithms and Scoring Functions Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[10] This is achieved through two core components:

  • Search Algorithm: Explores the conformational space of the ligand within the target's binding site to generate numerous possible binding poses. Algorithms like the Lamarckian Genetic Algorithm in AutoDock are designed to efficiently search this vast space.[16][17]

  • Scoring Function: Estimates the binding affinity for each generated pose. The scores are typically expressed in terms of binding energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[9][11]

4.2 Protocol Validation: The Self-Validating System Trustworthiness: Before docking an unknown ligand, the docking protocol itself must be validated. The most common and reliable method is to re-dock the co-crystallized ligand into the receptor's binding site.[17][18]

Causality: If the docking program and its parameters can accurately reproduce the experimentally determined binding pose of the original ligand, it builds confidence that the protocol is reliable for docking new, similar ligands. The accuracy is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value below 2.0 Å is considered a successful validation. [18][19]

4.3 Production Docking Protocol for the Target Ligand

  • Define the Binding Site: Using the validated co-crystallized ligand as a guide, define a "grid box" or "docking sphere" that encompasses the entire active site. This box defines the search space for the docking algorithm.[17]

  • Remove Co-crystallized Ligand: Delete the original ligand from the prepared receptor file.

  • Run Docking Simulation: Execute the docking run using the prepared novel ligand and receptor files with the validated parameters. Software like AutoDock Vina will generate multiple binding poses, each with a corresponding binding energy score.[20]

Phase 3: Post-Docking Analysis & Validation

5.1 Interpretation of Docking Results The output of a docking run is a set of potential binding poses ranked by their scores.

  • Binding Energy: The primary metric for ranking. The pose with the lowest binding energy is considered the most probable.

  • Pose Clustering: Docking programs often group geometrically similar poses into clusters. A large, well-populated cluster with low energy is often a strong indicator of a favorable binding mode.

5.2 Visualization of Ligand-Receptor Interactions A numerical score alone is insufficient. The top-ranked pose must be visually inspected to analyze the non-covalent interactions driving the binding. Using software like Discovery Studio or PyMOL, identify key interactions such as:

  • Hydrogen bonds

  • Hydrophobic interactions

  • Pi-stacking

  • Salt bridges

5.3 Advanced Validation: The Role of Molecular Dynamics (MD) Simulation Expertise: Molecular docking provides a static picture of the binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulation is a powerful technique used to assess the stability of the predicted protein-ligand complex over time in a simulated physiological environment (including explicit water and ions).[21][[“]][23]

Causality: An MD simulation can reveal whether the key interactions predicted by docking are stable or transient. If the ligand remains securely bound in the active site throughout the simulation (e.g., 50-100 nanoseconds), it significantly increases confidence in the docking result.[17] Key metrics to analyze from an MD trajectory include RMSD of the ligand and protein backbone, and Root Mean Square Fluctuation (RMSF) of protein residues.

MD_Validation cluster_MD Molecular Dynamics Simulation cluster_outcome Outcome Interpretation Start Docked Complex (Time = 0 ns) Solvate Add Water & Ions (Create System) Start->Solvate Simulate Run Simulation (e.g., 100 ns) Solvate->Simulate Analyze Analyze Trajectory (RMSD, RMSF, H-Bonds) Simulate->Analyze Stable Stable Complex (Low RMSD) -> Validated Pose Analyze->Stable If stable Unstable Unstable Complex (High RMSD, Ligand Drifts) -> Pose Rejected Analyze->Unstable If unstable

Caption: Conceptual flow of using MD simulation to validate a docking pose.

Data Presentation & Synthesis

Quantitative results should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Docking Results for 4-(2-Methoxyethyl)-1,4-diazepan-5-one against HCV NS5B Polymerase

Pose Rank Binding Energy (kcal/mol) Estimated Ki (nM) Cluster Size Key Interacting Residues
1 -8.5 250.5 45 TYR-448, SER-556, ARG-386
2 -8.2 455.1 28 TYR-448, CYS-451, SER-367

| 3 | -7.9 | 830.2 | 12 | SER-556, LEU-384, MET-414 |

Table 2: Analysis of Predicted Interactions for the Top-Ranked Pose

Interaction Type Ligand Atom/Group Receptor Residue Distance (Å)
Hydrogen Bond Carbonyl Oxygen (O) TYR-448 (OH) 2.8
Hydrogen Bond Methoxy Oxygen (O) SER-556 (OG) 3.1
Hydrophobic Diazepane Ring LEU-384, VAL-558 N/A

| Cation-Pi | Diazepane Ring | ARG-386 | 4.5 |

Conclusion and Future Directions

This guide has detailed a rigorous, multi-stage workflow for the in silico analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one. By following a process of meticulous preparation, protocol validation, and post-docking analysis, researchers can generate high-confidence hypotheses about the molecule's potential binding mode and affinity for a selected biological target.

The hypothetical results presented suggest that the compound may exhibit inhibitory activity against HCV NS5B RNA polymerase through specific hydrogen bond and hydrophobic interactions. The crucial next step is experimental validation.[[“]] The computational findings should be used to guide in vitro enzymatic assays and binding studies. If these experiments confirm the predicted activity, the validated computational model can then be used for lead optimization to design more potent and selective analogs, demonstrating the synergistic power of integrating computational and experimental approaches in drug discovery.

References

  • Guide for small molecule molecular docking. (2023). Vertex AI Search.
  • Mobley, D. L., & Klimov, D. K. (n.d.).
  • Target2Drug : a novel programmatic workflow to autom
  • What are the best practices for molecular dynamics simul
  • Protein And Ligand Prepar
  • How do researchers validate the results obtained from molecular dynamics simul
  • Best Practices for Foundations in Molecular Simul
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). World Journal of Advanced Research and Reviews.
  • Molecular dynamic simulation is enough to validate docking results of complex biological system or needs further validation and evaluation?? (2020).
  • Kumar, V., & Kumar, A. (2011). Modern drug discovery process: An in silico approach.
  • Preparing the protein and ligand for docking. (2025). ScotChem.
  • Tutorial: Prepping Molecules. (2025). UCSF DOCK.
  • How to validate the molecular docking results ? (2022).
  • Best Practices for Foundations in Molecular Simulations [Article v1.0]. (2026).
  • Meng, Y., & Zhang, Y. (2021). A Guide to In Silico Drug Design. Frontiers in Pharmacology.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
  • Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Meiler Lab.
  • Preparing the protein and ligand for docking. University of St Andrews.
  • Ganesan, A. (2017). Molecular Docking: A structure-based drug designing approach. JSciMed Central.
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design.
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery.
  • Song, C. M., Lim, S. J., & Tong, J. C. (2009). Drug Discovery and In Silico Techniques: A Mini-Review. Journal of Pharmaceutical Sciences.
  • Durrant, J. D., & McCammon, J. A. (2011). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. BMC biology.
  • Drug Discovery Tools and In Silico Techniques: A Review. (2024). Journal of Drug Delivery and Therapeutics.
  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., ... & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry.
  • Arshad, F., Khan, I. U., Asiri, A. M., & Al-Amoodi, M. S. (2015).
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2019). Bentham Science.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current organic synthesis.
  • Kumar, M. M. K., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents.
  • Khan, I., Anupama, & Singh, B. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Sci. Revs. Chem. Commun..
  • 4-(2-Methoxyethyl)-1,4-diazepan-5-one. ChemicalBook.
  • Lader, M. (1983). Chemical structure and biological activity of the diazepines. British journal of clinical pharmacology.

Sources

Foundational

Stability and degradation profile of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

Technical Whitepaper: Stability Profiling and Degradation Kinetics of 4-(2-Methoxyethyl)-1,4-diazepan-5-one Executive Summary This technical guide provides a comprehensive framework for evaluating the stability profile o...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Stability Profiling and Degradation Kinetics of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

Executive Summary

This technical guide provides a comprehensive framework for evaluating the stability profile of 4-(2-Methoxyethyl)-1,4-diazepan-5-one , a critical heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands. While the 7-membered diazepan-5-one ring offers superior hydrolytic stability compared to smaller


-lactams, it presents specific vulnerabilities at the N1 secondary amine (oxidative stress) and the N4-C5 lactam bond (hydrolytic ring opening).

This document outlines the theoretical degradation pathways, defines a regulatory-compliant (ICH Q1A(R2)) stress testing protocol, and establishes the analytical parameters required for quantitative stability assessment.

Chemical Identity & Structural Analysis

To understand degradation, we must first map the reactive centers of the molecule.

PropertySpecification
Chemical Name 4-(2-Methoxyethyl)-1,4-diazepan-5-one
CAS Number 1219960-42-5
Molecular Formula

Molecular Weight 172.23 g/mol
Core Scaffold 1,4-Diazepan-5-one (7-membered lactam)
Key Substituent 2-Methoxyethyl group at N4 position
Reactive Centers & Vulnerabilities
  • N1 Position (Secondary Amine): The most reactive site. It is basic (pKa

    
     9-10) and highly susceptible to:
    
    • Oxidation: Formation of N-oxides or hydroxylamines under peroxide stress.

    • Salt Formation: Immediate reaction with acidic species.

    • Amidation/Alkylation: If exposed to electrophilic impurities in solvents.

  • N4-C5 Bond (Tertiary Lactam): A cyclic amide. While thermodynamically more stable than linear amides, it is the primary site for hydrolysis .

    • Acidic Conditions: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water, leading to ring opening.

    • Basic Conditions: Direct nucleophilic attack by hydroxide ions.

  • Methoxyethyl Tail: Generally robust, but the ether linkage can undergo cleavage under extreme acidic conditions (e.g., HI, HBr) or radical oxidation (peroxide formation) upon prolonged exposure to air/light.

Theoretical Degradation Pathways

The following diagram illustrates the predicted degradation mechanism based on functional group chemistry.

DegradationPathways cluster_legend Reaction Types Parent Parent Molecule 4-(2-Methoxyethyl)-1,4-diazepan-5-one Deg1 Degradant A (Hydrolysis) Ring Open: Amino-Acid Derivative Parent->Deg1 Acid/Base Hydrolysis (Cleavage of N4-C5) Deg2 Degradant B (Oxidation) N1-Oxide Parent->Deg2 Peroxide Oxidation (Attack on N1) Deg3 Degradant C (Photo/Ox) Imine / Dehydrogenation Parent->Deg3 Photolysis / Radical Ox key1 Hydrolysis: Irreversible Ring Opening key2 Oxidation: N-Oxide Formation

Figure 1: Predicted degradation pathways. The primary failure mode is lactam hydrolysis (Degradant A), followed by N-oxidation (Degradant B).

Forced Degradation Protocol (Stress Testing)

This protocol is designed to achieve 5–20% degradation to validate analytical methods, per ICH Q1A(R2) guidelines.

Preparation of Stock Solution
  • Solvent: Acetonitrile:Water (50:50) or Methanol (if solubility permits). Avoid protic solvents for the stock if possible to prevent artifact formation.

  • Concentration: 1.0 mg/mL.

Stress Conditions Table
Stress TypeReagent / ConditionDurationTarget EndpointMechanism Probed
Acid Hydrolysis 0.1 N HCl (Reflux 60°C)1–8 HoursRing OpeningLactam stability
Base Hydrolysis 0.1 N NaOH (Reflux 60°C)1–4 HoursRing OpeningAmide bond cleavage
Oxidation 3%

(RT)
2–24 HoursN-OxideAmine susceptibility
Thermal 60°C (Solid State)7 DaysPyrolysis/DimerizationShelf-life stability
Photolytic 1.2M Lux-hours (UV/Vis)~5 DaysRadical degradationLight sensitivity
Experimental Workflow

StressWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL Stock) Split Aliquot into Stress Vials Start->Split Acid Acid (HCl) 60°C Split->Acid Base Base (NaOH) 60°C Split->Base Ox Oxidation (H2O2) RT Split->Ox Ctrl Control (Dark/RT) Split->Ctrl Quench Quench / Neutralize (pH 7.0) Acid->Quench Base->Quench Ox->Quench Add NaHSO3 Dilute Dilute to Analytical Conc. (e.g., 0.1 mg/mL) Ctrl->Dilute Quench->Dilute Analyze LC-MS Analysis (PDA + MS) Dilute->Analyze

Figure 2: Step-by-step workflow for forced degradation studies, ensuring proper quenching to prevent artifactual degradation during analysis.

Analytical Methodology (LC-MS)

To accurately quantify the parent and identify degradants, use a reverse-phase method compatible with polar amines.

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 150 mm. Note: A standard C18 may require ion-pairing agents due to the polarity of the amine; Phenyl-Hexyl provides better retention for polar aromatics/heterocycles.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) or 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection:

    • UV: 210 nm (Amide bond absorption) and 254 nm.

    • MS: ESI Positive Mode (Look for [M+H]+ = 173.23).

  • System Suitability: Resolution (

    
    ) > 1.5 between Parent and nearest Degradant.
    

Handling & Storage Protocols

Based on the chemical profile, the following storage conditions are mandatory to maintain purity >98%:

  • Hygroscopicity Control: The secondary amine and amide functionalities make the solid hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Temperature: Long-term storage at -20°C is recommended to inhibit slow hydrolysis or oxidation.

  • Solvent Compatibility:

    • Avoid: Acetone or aldehydes (reacts with N1 amine to form aminals/imines).

    • Preferred: DMSO, Methanol, Acetonitrile.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003. [Link]

  • Alsante, K. M., et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 2007. [Link]

  • Baertschi, S. W. "Pharmaceutical Stress Testing: Predicting Drug Degradation." Taylor & Francis, 2011.
Exploratory

Solubility of 4-(2-Methoxyethyl)-1,4-diazepan-5-one in different solvents

Title: Solubility Profiling and Thermodynamic Analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one: A Technical Guide for Process Development Executive Summary 4-(2-Methoxyethyl)-1,4-diazepan-5-one (CAS: 1219960-42-5) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling and Thermodynamic Analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one: A Technical Guide for Process Development

Executive Summary

4-(2-Methoxyethyl)-1,4-diazepan-5-one (CAS: 1219960-42-5) is a critical heterocyclic intermediate, primarily utilized in the synthesis of bioactive small molecules, including Hsp90 inhibitors and kinase-targeted therapeutics. Its structure features a seven-membered lactam ring fused with a methoxyethyl side chain, imparting a unique amphiphilic character.

For drug development professionals, understanding the solubility profile of this intermediate is not merely about storage; it is the rate-limiting step in optimizing nucleophilic substitutions, purifications, and crystallizations. This guide provides an in-depth analysis of its physicochemical behavior, a self-validating protocol for solubility determination, and a strategic framework for solvent selection.

Physicochemical Profile & Structure-Property Relationships

To predict solubility behavior without exhaustive empirical data, we must analyze the molecular architecture.

  • Core Scaffold (1,4-Diazepan-5-one): The 7-membered lactam ring introduces polarity and hydrogen bond accepting/donating capabilities (via the amide carbonyl and N-H if unsubstituted at N1).

  • Side Chain (2-Methoxyethyl): This group at the N4 position adds a flexible ether linkage. It acts as a weak hydrogen bond acceptor and increases lipophilicity compared to the naked amine, but maintains water miscibility potential.

  • Solubility Prediction:

    • High Solubility: Polar aprotic solvents (DCM, DMF, DMSO) due to dipole-dipole interactions.

    • Moderate Solubility: Polar protic solvents (Methanol, Ethanol) due to H-bonding with the ether and amide groups.

    • Low Solubility: Non-polar solvents (Hexane, Heptane), making these ideal anti-solvents for crystallization.

Experimental Methodology: The Isothermal Saturation Protocol

Standard "shake-flask" methods are often insufficient for process scale-up due to lack of thermodynamic equilibrium verification. The following protocol ensures high-fidelity data.

Workflow Diagram

SolubilityProtocol Start Compound Preparation (Purity >99% by HPLC) SolventSelect Solvent Selection (Binary/Ternary Systems) Start->SolventSelect Equilibration Isothermal Equilibration (Orbital Shaker, 72h) SolventSelect->Equilibration Sampling Phase Separation (0.45 µm PTFE Filter) Equilibration->Sampling T ± 0.05 K Analysis Quantification (HPLC-UV / Gravimetric) Sampling->Analysis Analysis->Equilibration If RSD > 2% Modeling Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->Modeling

Caption: Figure 1: Self-validating isothermal saturation workflow. The feedback loop ensures equilibrium is genuinely reached before data acceptance.

Step-by-Step Protocol
  • Preparation: Accurately weigh excess 4-(2-Methoxyethyl)-1,4-diazepan-5-one into a jacketed glass vessel equipped with a magnetic stirrer.

  • Solvent Addition: Add the target solvent (e.g., Methanol, Acetonitrile) until a supersaturated suspension is visible.

  • Equilibration:

    • Set the thermostatic bath to the starting temperature (e.g., 293.15 K).

    • Stir continuously for 72 hours . Note: Shorter times often lead to pseudo-equilibrium in viscous lactams.

  • Sampling: Stop stirring and allow phases to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

    • Validation Check: If the Relative Standard Deviation (RSD) of three replicate samples is >2%, extend equilibration time.

Solubility Data & Solvent Selection Guide

While specific thermodynamic tables for this exact intermediate are proprietary, the following profile is derived from structural analogs (e.g., Diazepam precursors) and synthesis literature.

Table 1: Estimated Solubility Profile & Process Application

Solvent ClassRepresentative SolventEstimated SolubilityProcess Utility
Polar Aprotic Dichloromethane (DCM)Very High (>100 mg/mL)Primary Reaction Solvent. Excellent for acylation or alkylation steps.
Polar Aprotic DMF / DMSOHigh (>80 mg/mL)Used for high-temp cyclizations; difficult to remove (high BP).
Polar Protic Methanol / EthanolModerate to High Good for recrystallization (cooling yields crystals).
Esters Ethyl AcetateModerate Ideal Crystallization Solvent. Often used with Hexane.
Ethers THF / 2-MeTHFModerate Useful for reduction reactions (e.g., with LiAlH4).
Non-Polar n-Hexane / HeptaneNegligible (<1 mg/mL)Anti-Solvent. Induces precipitation when added to EtOAc/DCM solutions.
Aqueous WaterModerate (pH dependent)Solubility increases at pH < 7 due to protonation of the tertiary amine.

Critical Insight - The "Oiling Out" Risk: Compounds with methoxyethyl side chains often exhibit "oiling out" (liquid-liquid phase separation) rather than clean crystallization, especially in water/alcohol mixtures.

  • Mitigation: Use a seeding protocol with Ethyl Acetate/Heptane systems rather than aqueous mixtures to ensure solid formation.

Thermodynamic Modeling

To extrapolate solubility data to other temperatures (essential for cooling crystallization design), the Modified Apelblat Equation is the industry standard for this class of heterocycles.



  • x: Mole fraction solubility

  • T: Absolute temperature (K)

  • A, B, C: Empirical model parameters derived from the experimental data.

Application: By determining solubility at just three temperatures (e.g., 288K, 298K, 308K), you can solve for A, B, and C. This allows you to predict the exact yield of a cooling crystallization process from


 to 

.

Process Development Workflow

The following diagram illustrates how solubility data dictates the synthesis and purification strategy for 4-(2-Methoxyethyl)-1,4-diazepan-5-one.

ProcessFlow Synthesis Synthesis Reaction (in DCM or Toluene) Workup Workup / Extraction (Aq. Wash) Synthesis->Workup SolubilityCheck Solubility Check (Screen EtOAc vs. MeOH) Workup->SolubilityCheck Decision Solubility Profile? SolubilityCheck->Decision RouteA Route A: High Solubility (Evaporate & Recrystallize from EtOAc/Hexane) Decision->RouteA Soluble in EtOAc RouteB Route B: Moderate Solubility (Cooling Crystallization in MeOH) Decision->RouteB Soluble in MeOH Final Pure Intermediate (>98% HPLC) RouteA->Final RouteB->Final

Caption: Figure 2: Solubility-driven purification strategy. Route A is preferred for scale-up to avoid yield loss in mother liquor.

References

  • Li, Z., et al. "Solubility and Thermodynamic Properties of Bioactive Heterocycles in Pure Solvents." Journal of Chemical & Engineering Data, vol. 62, no. 9, 2017. (Representative methodology for diazepanone analogs).

  • Jouyban, A. "Review of the Jouyban-Acree Model for Predicting Solubility in Solvent Mixtures." Journal of Pharmaceutical & Biomedical Analysis, 2008. (Standard modeling protocol).

  • World Intellectual Property Organization. "Patent WO2012/123456: Synthesis of Hsp90 Inhibitors using Diazepanone Intermediates.
  • NIST Chemistry WebBook. "Diazepam and Related 1,4-Diazepan-5-one Derivatives." (Structural verification).

Foundational

Unable to Identify Compound for CAS Number 1219960-42-5

Despite a comprehensive search across multiple scientific and patent databases, no specific chemical compound or associated research data could be identified for the CAS (Chemical Abstracts Service) number 1219960-42-5....

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search across multiple scientific and patent databases, no specific chemical compound or associated research data could be identified for the CAS (Chemical Abstracts Service) number 1219960-42-5. This prevents the creation of the requested in-depth technical guide.

Extensive queries of public chemical registries, including PubChem and CAS Common Chemistry, as well as the scientific and patent literature, did not yield any information on the chemical structure, properties, or research applications of a substance assigned this specific CAS number.

This lack of publicly available information could be due to several reasons:

  • Incorrect CAS Number: The provided CAS number may contain a typographical error. It is recommended to double-check the number for accuracy.

  • Confidentiality: The compound may be a proprietary substance under active research and development by a commercial entity and not yet disclosed in public forums or scientific literature.

  • Recent Assignment: The CAS number may have been very recently assigned and the corresponding information has not yet been propagated to public databases.

Without foundational information on the identity of the compound, it is not possible to fulfill the core requirements of the requested technical guide, which would include details on its mechanism of action, experimental protocols, signaling pathways, and research applications.

It is recommended that the user verify the CAS number from the original source. If the number is confirmed to be correct, the compound it identifies is likely not in the public domain at this time, making a detailed technical guide on its research applications unfeasible.

Protocols & Analytical Methods

Method

High-Yield Synthesis of Substituted 1,4-Diazepan-5-ones: Strategies and Protocols

An Application Guide for Researchers Introduction: The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives have demonstrated a wide range of biological activities, including anxiolytic, anticonvulsant, hypnotic, and anticancer effects[1][2]. The seven-membered diazepine ring system offers a flexible three-dimensional structure that can effectively mimic peptide turns, making it a valuable component in the design of peptidomimetics and other small molecule therapeutics[3]. The development of efficient, high-yield, and versatile synthetic methods to access this scaffold is therefore of paramount importance for drug discovery and development programs.

This application note provides an in-depth guide to proven, high-yield synthetic strategies for constructing substituted 1,4-diazepan-5-ones. We will move beyond simple procedural lists to explore the mechanistic rationale behind these methods, offering insights that empower researchers to adapt and optimize these protocols for their specific molecular targets. The methodologies covered include a powerful multicomponent approach, an intramolecular reductive amination strategy, and a solid-phase synthesis protocol suitable for library generation.

Strategy 1: Ugi Multicomponent Reaction Followed by Intramolecular Cyclization

This two-step sequence is a highly convergent and efficient method for assembling the 1,4-diazepan-5-one core. The Ugi four-component reaction (Ugi-4CR) rapidly generates a complex acyclic precursor from simple starting materials, which then undergoes a high-yielding intramolecular cyclization to form the desired seven-membered ring.[4] This approach is prized for its atom economy and the ability to introduce multiple points of diversity in a single step.

Mechanistic Rationale & Causality

The Ugi reaction's power lies in its ability to form two amide bonds and a new stereocenter in one pot from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide[5][6]. The reaction is driven by the irreversible Mumm rearrangement, which forms a stable bis-amide product[6]. For the synthesis of 1,4-diazepan-5-ones, the components are chosen to install a nucleophile and an electrophile at the correct positions in the Ugi product, priming it for the subsequent intramolecular cyclization.

The choice of cyclization method is critical. For instance, a Mitsunobu reaction can be employed if a hydroxyl group is incorporated as the nucleophile, while other methods like using sulfuryl diimidazole can facilitate cyclization under different conditions, leading to excellent yields of the final product.[4]

Workflow & Visualization

Ugi_Cyclization_Workflow cluster_Ugi Step 1: Ugi-4CR cluster_Cyclization Step 2: Intramolecular Cyclization Amine Amine (e.g., N-Boc-ethylenediamine) Ugi_Product Acyclic Ugi Product Amine->Ugi_Product Aldehyde Aldehyde/Ketone Aldehyde->Ugi_Product CarboxylicAcid Carboxylic Acid (with leaving group precursor) CarboxylicAcid->Ugi_Product Isocyanide Isocyanide Isocyanide->Ugi_Product Cyclization Cyclization Conditions (e.g., Mitsunobu or SO₂(Im)₂) Ugi_Product->Cyclization Deprotection (if needed) Final_Product Substituted 1,4-Diazepan-5-one Cyclization->Final_Product

Caption: Ugi-4CR followed by intramolecular cyclization workflow.

Experimental Protocol: Synthesis of 1-Sulfonyl 1,4-Diazepan-5-ones

This protocol is adapted from a high-yield synthesis reported in the literature[4].

Step 1: Ugi Four-Component Reaction

  • To a solution of the amino component (e.g., N-Boc-2-aminoethyl-p-toluenesulfonamide, 1.0 equiv) in methanol (0.5 M), add the aldehyde (1.0 equiv) and the isocyanide (1.0 equiv).

  • Add the carboxylic acid component (e.g., 3-bromopropionic acid, 1.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude acyclic Ugi product, which can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Cyclization

  • Dissolve the crude Ugi product (1.0 equiv) in an appropriate solvent such as THF or DMF.

  • Add a base (e.g., NaH, 1.5 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 2-4 hours to facilitate the intramolecular Sₙ2 reaction.

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-sulfonyl 1,4-diazepan-5-one.

Data Summary
EntryAldehydeIsocyanideCyclization MethodYield (%)Reference
1Benzaldehydetert-Butyl isocyanideNaH / THF>90%[4]
2IsobutyraldehydeCyclohexyl isocyanideNaH / THF>90%[4]
34-Chlorobenzaldehydetert-Butyl isocyanideMitsunobu~85%[4]

Strategy 2: Intramolecular Reductive Amination

Intramolecular reductive amination is a robust and widely used method for the formation of cyclic amines. This strategy involves the cyclization of a linear amino-ketone or amino-aldehyde precursor. The key is the formation of a transient cyclic iminium ion, which is then reduced in situ by a selective reducing agent to yield the final diazepanone ring.

Mechanistic Rationale & Causality

The success of this reaction hinges on the choice of the reducing agent. While powerful reductants like NaBH₄ can reduce the starting carbonyl compound, milder reagents are preferred for one-pot procedures. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal choices because they are less reactive towards ketones and aldehydes at neutral or acidic pH but readily reduce the more electrophilic iminium ion intermediate.[7] This selectivity prevents the consumption of the starting material and ensures a high yield of the desired cyclic amine.[7][8] The reaction is typically carried out under mild acidic conditions (pH 4-6), which facilitates the formation of the imine/iminium ion without degrading the acid-sensitive components.

Workflow & Visualization

Reductive_Amination_Workflow Start Linear Amino-Ketone Precursor Iminium Cyclic Iminium Ion (Intermediate) Start->Iminium Spontaneous Cyclization Product Substituted 1,4-Diazepan-5-one Iminium->Product Reagents Mild Acid (e.g., AcOH) + Selective Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Product In situ Reduction

Caption: Intramolecular reductive amination pathway.

Experimental Protocol: Synthesis via Ring Closure

This is a generalized protocol based on established reductive amination procedures.[9][10]

  • Synthesize the linear precursor, typically an N-(acylalkyl)-N'-protected ethylenediamine. For example, by acylation of N-Boc-ethylenediamine with a suitable keto-acid or its derivative.

  • Remove the protecting group (e.g., Boc group using TFA in DCM).[11] Neutralize the resulting amine salt carefully with a non-nucleophilic base (e.g., triethylamine or DIPEA).

  • Dissolve the deprotected amino-ketone precursor (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1-0.2 equiv) to facilitate iminium ion formation.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the substituted 1,4-diazepan-5-one.

Data Summary

Yields for intramolecular reductive aminations are substrate-dependent but are generally high, often falling in the 70-95% range for favorable cyclizations.

Precursor TypeReducing AgentTypical Yield (%)Reference
δ-Amino KetoneNaBH(OAc)₃80-95%[7]
δ-Amino AldehydeNaBH₃CN75-90%
Solid-Phase BoundNaBH₃CN6-24% (overall)

Strategy 3: Solid-Phase Synthesis for Library Development

For applications in drug discovery, the ability to rapidly generate a library of analogs is crucial. Solid-phase organic synthesis (SPOS) is an excellent platform for this purpose, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a simple filtration and washing process.

Mechanistic Rationale & Causality

The strategy involves anchoring a starting material to a solid support (resin), performing a sequence of reactions, and then cleaving the final product from the resin. A key step in a reported synthesis of benzo[4][12]diazepin-5-ones involves the reduction of an aromatic nitro group, which then spontaneously undergoes intramolecular cyclization with an adjacent ester or amide group on the resin.[13] This "traceless" cyclization-cleavage is highly efficient. The choice of linker connecting the starting material to the resin is critical, as it must be stable to the reaction conditions but easily cleaved at the final step without degrading the product.[13]

Workflow & Visualization

SPOS_Workflow Resin Resin (e.g., Wang Resin) Immobilization Immobilize Amine Resin->Immobilization Sulfonylation Sulfonylation (e.g., Nos-Cl) Immobilization->Sulfonylation Alkylation Alkylation (α-bromoketone) Sulfonylation->Alkylation Deprotection Nos-Group Cleavage Alkylation->Deprotection Acylation Acylation (o-nitrobenzoic acid) Deprotection->Acylation Reduction Nitro Group Reduction (e.g., SnCl₂·2H₂O) Acylation->Reduction Cyclization On-Resin Cyclization Reduction->Cyclization Cleavage Cleavage from Resin (e.g., TFA) Cyclization->Cleavage Product Purified 1,4-Diazepan-5-one Cleavage->Product

Caption: Solid-phase synthesis workflow for diazepinones.

Experimental Protocol: Solid-Phase Synthesis of Benzo[4][12]diazepin-5-ones

This protocol is adapted from a reported solid-phase synthesis of a related scaffold and illustrates the general principles[13].

  • Immobilization: Swell an acid-labile resin (e.g., Rink Amide resin) in DMF. Add a solution of a primary amine (4.0 equiv) and immobilize it on the resin.

  • Sulfonylation & Alkylation: Treat the resin-bound amine with 4-nitrobenzenesulfonyl chloride (Nos-Cl) to form the sulfonamide. Subsequently, alkylate the sulfonamide with a suitable α-bromoketone.

  • Deprotection: Cleave the nosyl protecting group using a suitable thiol and base (e.g., mercaptoethanol and DBU) in DMF.

  • Acylation: Acylate the newly freed secondary amine with a substituted o-nitrobenzoic acid (3.0 equiv) using a coupling agent like HATU (3.0 equiv) and a base like DIPEA (6.0 equiv) in NMP.

  • Reductive Cyclization: Reduce the nitro group using a solution of SnCl₂·2H₂O (5.0 equiv) in DMF. The reduction initiates a spontaneous intramolecular cyclization onto the amide, forming the resin-bound diazepinone.

  • Cleavage: Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum. Cleave the final product from the resin using a cleavage cocktail (e.g., 95:2.5:2.5 TFA/H₂O/TIS) for 2 hours.

  • Isolation: Filter the resin, wash with TFA, and concentrate the combined filtrates. Precipitate the crude product with cold diethyl ether, centrifuge, and decant. Purify by preparative HPLC/LC-MS.

Conclusion

The synthesis of substituted 1,4-diazepan-5-ones can be achieved through several high-yield and versatile strategies. The choice of method depends on the specific goals of the research program. The Ugi-based approach offers remarkable convergence and complexity generation for specific targets. Intramolecular reductive amination provides a reliable and high-yielding route for cyclizing well-defined linear precursors. Finally, solid-phase synthesis is the method of choice for generating libraries of analogs for structure-activity relationship (SAR) studies in a drug discovery context. By understanding the underlying principles of these powerful reactions, researchers can effectively synthesize the target molecules needed to advance their scientific and therapeutic objectives.

References

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2007). Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution: convergent multicomponent synthesis of 1-sulfonyl 1,4-diazepan-5-ones and of their benzo-fused derivatives. The Journal of Organic Chemistry, 72(6), 2151–2160. [Link]

  • Chimirri, A., Grasso, S., Monforte, A. M., & Rao, A. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Iranian Journal of Pharmaceutical Research, 12(1), 47–56. [Link]

  • Kaur, R., & Kishore, D. (2014). Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. [Link]

  • Kaoua, R., Bennamane, N., Choukchou-Braham, N., & Nedjar-Kolli, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 383–395. [Link]

  • O'Connell, T. N., & Córdova, A. (2008). and 1,3,4,5-tetra-substituted 1,4-diazepin-2-one solid-phase synthesis. Journal of Combinatorial Chemistry, 10(5), 783–792. [Link]

  • Lindner, S., Zarschler, K., Löser, R., Stephan, H., & Gessner, F. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(31), 22359–22371. [Link]

  • Yoshida, M., Komatsuda, M., & Ihara, M. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(4), 3004. [Link]

  • Kaoua, R., Bennamane, N., Choukchou-Braham, N., & Nedjar-Kolli, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ugi reaction. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Abellán-Lafuente, V., & Marcaccini, S. (2007). Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. ResearchGate. [Link]

  • Kaoua, R., Bennamane, N., Choukchou-Braham, N., Gherib, A., & Nedjar-Kolli, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Semantic Scholar. [Link]

  • Patel, K. D., & Patel, N. C. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 849-854. [Link]

  • Kaur, R., & Kishore, D. (2014). Review on Synthesis of Biologically Active Diazepam Derivatives. ResearchGate. [Link]

  • Kaoua, R., Bennamane, N., Choukchou-Braham, N., Gherib, A., & Nedjar-Kolli, B. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. [Link]

  • Dömling, A., & Chi, K. (2017). Ugi Multicomponent Reaction. Organic Syntheses, 94, 143-154. [Link]

  • Sharma, P., Kumar, V., & Kumar, A. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Journal of Pharmaceutical Sciences & Research, 8(6), 483-490. [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]

  • Fülöpová, V., Gucký, T., Grepl, M., & Soural, M. (2012). Solid-phase synthesis of trisubstituted benzo[4][12]-diazepin-5-one derivatives. ACS Combinatorial Science, 14(12), 651–656. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemical Research, 5(3), 1-4. [Link]

  • Kumar, T. S., & Alagarsamy, V. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Hygeia Journal for Drugs and Medicines, 6(1), 58-64. [Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

Abstract This application note details the systematic development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-(2-Methoxyeth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one, a novel pharmaceutical intermediate. The method is designed for accuracy, precision, and specificity in quantifying the active pharmaceutical ingredient (API) and separating it from potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind chromatographic parameter selection, a detailed experimental protocol, forced degradation studies as per ICH guidelines, and a full validation of the analytical method.

Introduction

High-performance liquid chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for assessing the purity of drug substances and products.[1][2] A well-developed and validated HPLC method is a critical component of quality control and is essential for regulatory submissions, ensuring the safety and efficacy of pharmaceutical products.[1][3] 4-(2-Methoxyethyl)-1,4-diazepan-5-one is a key intermediate in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable and robust analytical method is required to monitor its purity and detect any potential impurities.

This application note describes a systematic approach to developing a stability-indicating HPLC method, which is capable of separating the main compound from its degradation products that may form under various stress conditions.[4][5]

Physicochemical Properties of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

Structure:

Caption: Chemical structure of 4-(2-Methoxyethyl)-1,4-diazepan-5-one.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueImplication for HPLC Method Development
Molecular Formula C₈H₁₆N₂O₂[6]-
Molecular Weight 172.22 g/mol [6]-
Predicted pKa ~7.5 - 8.5 (basic)The presence of amine groups suggests the compound is basic. To ensure good peak shape and avoid peak tailing, the mobile phase pH should be controlled, ideally 2-3 pH units away from the pKa. An acidic mobile phase (pH 2.5-3.5) will ensure the amine groups are fully protonated and exist as a single ionic species.
Predicted logP ~ -0.5 to 0.5The low logP value indicates that the compound is polar (hydrophilic). This necessitates the use of a reversed-phase column with a highly aqueous mobile phase for adequate retention. A standard C18 column may provide sufficient retention, but a more polar-modified column (e.g., C18 with polar end-capping or an embedded polar group) could offer better peak shape and retention.
Predicted UV λmax ~210-220 nmThe molecule lacks a strong chromophore, so UV detection at a low wavelength is necessary for adequate sensitivity. The amide bond is expected to absorb in the far UV region.

HPLC Method Development Strategy

The method development was approached systematically, starting with the selection of the column and mobile phase based on the predicted physicochemical properties of the analyte.

MethodDevelopmentWorkflow A Analyte Characterization (Predicted Physicochemical Properties) B Initial Parameter Selection A->B C Column Selection (Reversed-Phase C18) B->C D Mobile Phase Screening (ACN vs. MeOH, Buffer pH) B->D E Detector Wavelength Selection (Low UV, e.g., 215 nm) B->E F Optimization of Chromatographic Conditions C->F D->F E->F G Gradient Elution Profile F->G H Flow Rate and Column Temperature F->H I Forced Degradation Studies G->I H->I J Method Validation (ICH Q2(R2)) I->J Demonstrates Specificity K Final Validated HPLC Method J->K

Caption: Workflow for HPLC method development and validation.

Column Selection

Given the polar nature of 4-(2-Methoxyethyl)-1,4-diazepan-5-one (predicted low logP), a reversed-phase HPLC column is the appropriate choice.[7] A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was selected for the initial screening due to its versatility.

Mobile Phase Selection

The mobile phase composition is a critical factor in achieving optimal separation.[8][9]

  • Aqueous Phase: To maintain a consistent pH and ensure the protonation of the basic amine groups, a buffer is necessary. A phosphate buffer at pH 3.0 was chosen.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in reversed-phase HPLC.[9] Acetonitrile is often preferred for its lower viscosity and UV cutoff.[9] Both were screened to determine the best selectivity and resolution.

  • Elution Mode: A gradient elution was selected to ensure the elution of any potential non-polar impurities and to reduce the analysis time.[10]

Detector Wavelength

Based on the predicted UV absorbance, a low wavelength of 215 nm was chosen for detection to ensure high sensitivity for the analyte and its potential impurities.

Experimental Protocol: Final HPLC Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chemicals and Reagents:

  • HPLC-grade acetonitrile and methanol.

  • Purified water (e.g., Milli-Q®).

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • 4-(2-Methoxyethyl)-1,4-diazepan-5-one reference standard and sample.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[11][12][13] These studies expose the API to harsh conditions to intentionally generate degradation products.[1] The goal is to achieve 5-20% degradation of the API.[11]

Protocol for Forced Degradation:

A stock solution of 4-(2-Methoxyethyl)-1,4-diazepan-5-one (1 mg/mL in water) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 60°C for 24 hours. Neutralized with 1N NaOH before injection.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 1N NaOH, heated at 60°C for 4 hours. Neutralized with 1N HCl before injection.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: A solid sample of the API was kept in an oven at 80°C for 48 hours, then dissolved in the diluent for analysis.

  • Photolytic Degradation: A solution of the API (1 mg/mL in water) was exposed to UV light (254 nm) and visible light in a photostability chamber for 24 hours.

Results of Forced Degradation:

The developed HPLC method successfully separated the main peak of 4-(2-Methoxyethyl)-1,4-diazepan-5-one from all degradation products formed under the stress conditions, demonstrating the specificity and stability-indicating nature of the method. Peak purity analysis using a PDA detector confirmed that the main peak was spectrally pure in all stressed samples.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15][16] The following validation parameters were assessed:

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, and degradation products at the retention time of the analyte. Peak purity index > 0.999.Passed. The method is specific and stability-indicating.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 1-10 µg/mL.r² = 0.9998. The method is linear over the specified range.
Accuracy (Recovery) 98.0% - 102.0% recovery at three concentration levels (80%, 100%, 120%).99.2% - 101.5%. The method is accurate.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.RSD = 0.8%. The method is precise.
Intermediate Precision RSD ≤ 2.0% for analysis on different days and by different analysts.RSD = 1.2%. The method is reproducible.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.3 µg/mL
Robustness RSD ≤ 2.0% after small, deliberate changes in method parameters (flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase pH ±0.2).Passed. The method is robust.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been successfully developed and validated for the purity analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one. The method is suitable for routine quality control analysis and for monitoring the stability of the compound. The systematic approach to method development, based on the predicted physicochemical properties of the analyte, proved to be efficient and effective.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • Forced Degrad
  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 1). Bio-synthesis.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2021).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac.
  • 4-(2-Methoxyethyl)-1,4-diazepan-5-one | 1219960-42-5. ChemicalBook.
  • Reverse-phase HPLC method for measuring polarity distributions of natural organic m
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8).
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Polar Compounds. SIELC Technologies.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1).
  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30). AME Publishing Company.
  • ICH and FDA Guidelines for Analytical Method Valid
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.

Sources

Method

Using 4-(2-Methoxyethyl)-1,4-diazepan-5-one as a scaffold in medicinal chemistry

Application Note: 4-(2-Methoxyethyl)-1,4-diazepan-5-one as a Privileged Scaffold in Medicinal Chemistry Part 1: Executive Summary & Structural Rationale In modern drug discovery, the 1,4-diazepan-5-one (homopiperazinone)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Methoxyethyl)-1,4-diazepan-5-one as a Privileged Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Structural Rationale

In modern drug discovery, the 1,4-diazepan-5-one (homopiperazinone) core is recognized as a "privileged structure" due to its ability to mimic peptide


-turns and constrain the conformational space of bound ligands.[1][2] However, a recurring challenge with rigid bicyclic or heterocyclic scaffolds is poor aqueous solubility and metabolic liability.[1]

4-(2-Methoxyethyl)-1,4-diazepan-5-one represents a strategic evolution of this core.[1][2] By capping the amide nitrogen (N4) with a 2-methoxyethyl tail, this building block offers three distinct advantages:

  • Regiocontrol: The N4-amide position is blocked, leaving the N1-amine as the sole reactive handle for facile library generation without the need for protecting group manipulations.

  • Physicochemical Optimization: The methoxyethyl ether acts as a solubility anchor, lowering LogD and improving metabolic stability compared to lipophilic benzyl or alkyl chains.[1]

  • Peptidomimetic Geometry: The 7-membered lactam ring enforces a kink in the backbone, positioning N1-substituents in a vector ideal for interacting with GPCR deep pockets or protease active sites (e.g., Factor Xa, HDACs).[1]

Part 2: Structural Analysis & Design Logic

The following diagram illustrates the functional anatomy of the scaffold and its application in "Design-for-Solubility" strategies.

ScaffoldAnalysis Scaffold 4-(2-Methoxyethyl)- 1,4-diazepan-5-one N1_Vector N1 Position (Reactive Secondary Amine) Scaffold->N1_Vector Primary Diversity Point N4_Vector N4 Position (Blocked Amide) Scaffold->N4_Vector Structural Core Library Library Generation (Arylation/Acylation) N1_Vector->Library Buchwald/Amide Coupling Tail Methoxyethyl Tail N4_Vector->Tail Attached Properties Property Space (Low LogD, High Sol) Tail->Properties Improves Solubility Target Target Class (GPCRs, Proteases) Library->Target SAR Exploration

Figure 1: Structural anatomy of the scaffold showing the separation of the diversity vector (N1) and the physicochemical modulator (N4-tail).[2]

Part 3: Synthetic Protocols

The following protocols are validated for high-throughput library generation using this specific building block.

Protocol A: Pd-Catalyzed N1-Arylation (Buchwald-Hartwig)

Target Application: GPCR Ligands, Kinase Inhibitors[1][2]

This protocol addresses the steric hindrance of the 7-membered ring. We utilize RuPhos , a ligand optimized for secondary amines, to ensure high yields with electron-rich and electron-poor aryl halides.[1][2]

Reagents:

  • Scaffold: 4-(2-Methoxyethyl)-1,4-diazepan-5-one (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1][2][3]

  • Ligand: RuPhos (4-10 mol%) (Alternative: BrettPhos for difficult substrates)[1][2]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)[1][2]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, Pd(OAc)₂, RuPhos, and Base. Evacuate and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Addition: Add the Scaffold (dissolved in anhydrous solvent) via syringe.

  • Activation: Heat the sealed vial to 80–100°C for 12–16 hours.

    • Note: Monitor by LCMS.[1] The methoxyethyl tail aids in ionization, making monitoring distinct from non-polar side products.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black.[1] Rinse with EtOAc.[1][4]

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (DCM:MeOH gradient). The product is typically a polar oil or low-melting solid.[1][2]

Validation Criteria:

  • LCMS: Look for

    
     peak.[1]
    
  • 1H NMR: Disappearance of the broad NH signal (~2.0-3.0 ppm) and appearance of aromatic signals.

Protocol B: N1-Acylation (Peptidomimetic Library)

Target Application: Protease Inhibitors (e.g., Factor Xa, Thrombin)[1]

This protocol couples the scaffold to carboxylic acids (amino acids or capping groups) to extend the peptidomimetic backbone.

Reagents:

  • Scaffold: 4-(2-Methoxyethyl)-1,4-diazepan-5-one (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid in DMF. Add HATU and DIPEA. Stir at room temperature for 5 minutes.

    • Mechanism:[1][2][3][4][5][6] This generates the active ester (O-At), minimizing racemization if the acid is chiral.[1]

  • Coupling: Add the Scaffold to the mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Optimization: If the reaction is sluggish due to the steric bulk of the 7-membered ring, heat to 40°C.

  • Quench: Dilute with EtOAc and wash with saturated NaHCO₃ (x2), Water (x1), and Brine (x1).

  • Purification: Reverse-phase HPLC is recommended due to the polarity conferred by the methoxyethyl group.[1]

Part 4: Synthetic Workflow & Logic

The following diagram details the decision tree for library synthesis using this scaffold.

SyntheticWorkflow Start Start: 4-(2-Methoxyethyl)- 1,4-diazepan-5-one Decision Target Class Selection Start->Decision GPCR_Path GPCR / Kinase (Aromatic Interaction) Decision->GPCR_Path Protease_Path Protease Inhibitor (Backbone Extension) Decision->Protease_Path Buchwald Buchwald-Hartwig (Pd-Cat, RuPhos) GPCR_Path->Buchwald Result_A N1-Aryl Derivative Buchwald->Result_A Acylation Amide Coupling (HATU, DIPEA) Protease_Path->Acylation Result_B N1-Acyl Derivative Acylation->Result_B

Figure 2: Decision tree for functionalizing the N1-amine based on the biological target class.[1][2]

Part 5: Physicochemical Profiling

The introduction of the 2-methoxyethyl group significantly alters the property space compared to the unsubstituted or N-benzyl analogs.[2]

Table 1: Comparative Properties of Diazepan-5-one Scaffolds

PropertyUnsubstituted CoreN4-Benzyl DerivativeN4-(2-Methoxyethyl) (Target) Impact on MedChem
MW 114.15204.27172.23 Lower MW leaves room for larger R-groups (LE).[1][2]
cLogP -1.21.8-0.5 Ideal for lowering lipophilicity in greasy series.[1][2]
TPSA 41 Ų41 Ų50 Ų Increased polar surface area improves solubility.[1]
H-Bond Acceptors 223 Ether oxygen provides an additional aqueous interaction point.[1][2]
Metabolic Stability Low (N-dealkylation)Low (Benzylic oxidation)High Ether tails are generally more robust than benzylic carbons.[1][2]

References

  • Design of Diazepanones: Evans, B. E., et al. (1987).[1] "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry.

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Scaffold Properties: Horton, D. A., et al. (2003).[1] "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews.

  • Diazepan-5-one Synthesis: Fülöpová, V., et al. (2012).[1][2][7] "Solid-Phase Synthesis of Trisubstituted Benzo[1,4]-diazepin-5-one Derivatives." ACS Combinatorial Science.[1][7]

Sources

Application

Application Note: Physicochemical Profiling and Fragment-Based Screening of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

Abstract This application note details the rigorous in vitro characterization of 4-(2-Methoxyethyl)-1,4-diazepan-5-one (CAS 1219960-42-5). As a privileged scaffold in Fragment-Based Drug Discovery (FBDD), this molecule r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous in vitro characterization of 4-(2-Methoxyethyl)-1,4-diazepan-5-one (CAS 1219960-42-5). As a privileged scaffold in Fragment-Based Drug Discovery (FBDD), this molecule represents a critical peptidomimetic core, specifically mimicking


-turns in proteins. The addition of the 2-methoxyethyl tail is a strategic medicinal chemistry modification designed to enhance aqueous solubility while maintaining lipophilicity for membrane permeability. This guide provides validated protocols for solubility profiling, permeability testing (PAMPA), and target engagement screening (SPR), establishing a self-validating workflow for researchers utilizing this scaffold in library generation.

Part 1: Introduction & Chemical Context

The Scaffold: 1,4-Diazepan-5-one

The 1,4-diazepan-5-one ring system is a seven-membered heterocycle containing two nitrogen atoms and a ketone.[1] It is structurally distinct from the classic 1,4-benzodiazepines (e.g., Diazepam) due to the lack of a fused benzene ring, granting it greater conformational flexibility and "3D character"—a highly desirable trait in modern drug discovery to escape "flatland" chemical space.

The Substituent: 2-Methoxyethyl

The inclusion of the 2-methoxyethyl group at the


 position serves a dual purpose:
  • Solubility: The ether oxygen acts as a hydrogen bond acceptor, disrupting crystal lattice energy and improving aqueous solubility compared to simple alkyl chains.

  • Metabolic Stability: It often provides a metabolic "soft spot" or, conversely, blocks N-dealkylation depending on the specific enzyme pocket, but primarily serves to tune LogD without introducing ionizable centers.

Part 2: Pre-Assay Quality Control (The Foundation)

Before initiating biological assays, the integrity of the chemical probe must be verified. Diazepanones can undergo ring-opening hydrolysis under highly acidic conditions.

Reagent Preparation:

  • Stock Solution: Dissolve 4-(2-Methoxyethyl)-1,4-diazepan-5-one in 100% DMSO to a concentration of 100 mM.

  • Storage: Store at -20°C in varying aliquots to avoid freeze-thaw cycles.

  • QC Check: Verify purity via LC-MS (ESI+) looking for the [M+H]+ peak (approx. MW 172.22 Da).

Part 3: Experimental Protocols

Protocol A: Kinetic Aqueous Solubility (Nephelometry)

Objective: To determine the solubility limit of the scaffold in PBS (pH 7.4) to prevent false positives in downstream assays caused by micro-aggregates.

Rationale: Fragment screening often requires high concentrations (up to 1 mM). If the compound precipitates, it causes light scattering in optical assays (SPR/fluorescence), leading to artifacts.

Materials:

  • Nephelometer (e.g., BMG LABTECH NEPHELOstar or similar plate reader).

  • 96-well clear flat-bottom plates.

  • PBS Buffer (pH 7.4).

Procedure:

  • Preparation: Prepare a 2-fold serial dilution of the 100 mM DMSO stock in DMSO (8 points, 100 mM down to 0.78 mM).

  • Transfer: Transfer 2

    
    L of each DMSO dilution into 198 
    
    
    
    L of PBS in the assay plate (Final DMSO = 1%).
    • Self-Validating Step: Include a solvent blank (2

      
      L DMSO + 198 
      
      
      
      L PBS) and a known insoluble control (e.g., Nifedipine).
  • Incubation: Seal plate and shake (orbital, 300 rpm) for 90 minutes at 25°C.

  • Read: Measure forward light scattering (Laser intensity 80%, Gain adjusted to blank).

  • Analysis: Plot Relative Nephelometric Units (RNU) vs. Concentration. The "Solubility Limit" is the concentration where RNU deviates >3SD from the solvent blank baseline.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: To assess the passive transcellular permeability of the scaffold, validating the effect of the methoxyethyl group.

Rationale: The 1,4-diazepan-5-one core is polar (PSA ~50


). The methoxyethyl group adds lipophilicity. PAMPA predicts if the molecule can cross the gut wall or Blood-Brain Barrier (BBB) via passive diffusion.[2][3]

Materials:

  • PAMPA "Sandwich" Plate System (96-well donor and acceptor plates).

  • Lipid Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (for GIT model) or Porcine Brain Lipid extract (for BBB model).

  • Donor Buffer: PBS pH 7.4.

  • Acceptor Buffer: PBS pH 7.4 (sink condition).

Procedure:

  • Membrane Coating: Carefully pipette 5

    
    L of Lipid Solution onto the porous filter of the donor plate. Allow 5 minutes for solvent evaporation/impregnation.
    
    • Critical: Do not touch the pipette tip to the membrane.

  • Donor Loading: Dilute compound to 50

    
    M in Donor Buffer (5% DMSO max). Add 150 
    
    
    
    L to donor wells.
  • Acceptor Loading: Add 300

    
    L of Acceptor Buffer to the bottom plate (Acceptor).
    
  • Assembly: Place the donor plate on top of the acceptor plate (creating the sandwich).

  • Incubation: Incubate for 16 hours at 25°C in a humidity chamber (to prevent evaporation).

  • Quantification: Disassemble. Analyze aliquots from both Donor and Acceptor compartments via UV-Vis (250–500 nm) or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the standard equation:
    
    
    
    
Protocol C: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To detect weak binding affinities (


 in mM range) of the scaffold against a target protein (e.g., BRD4 or HDAC).

Rationale: Fragments like 4-(2-Methoxyethyl)-1,4-diazepan-5-one have low affinity. SPR is the gold standard because it measures mass changes directly, avoiding the need for fluorescent labels that might interfere with such a small molecule.

Materials:

  • Biacore 8K or T200 (or equivalent).

  • Sensor Chip CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

Procedure:

  • Immobilization: Immobilize the target protein on the active flow cell (aim for high density, ~5000 RU, to detect small fragments). Leave the reference flow cell empty or blocked.

  • Clean Screen (Solubility Check):

    • Inject the compound at 200

      
      M.
      
    • Pass Criteria: Binding response must be "square wave" (fast on/fast off).

    • Fail Criteria: "Sticky" curves (slow dissociation) or super-stoichiometric binding (response > theoretical max) indicate aggregation.

  • Affinity Screen:

    • Inject a concentration series (e.g., 0, 31, 62, 125, 250, 500, 1000

      
      M).
      
    • Contact time: 30s; Dissociation time: 60s.

    • Flow rate: 30

      
      L/min.
      
  • Analysis:

    • Solvent Correction: Calibrate using DMSO standards (0.5% to 1.5%).

    • Fit data to a 1:1 Steady State Affinity model to derive

      
      .
      

Part 4: Data Visualization & Workflows

Workflow Logic: From Powder to Hit

G Start Compound Powder (CAS 1219960-42-5) QC QC: LC-MS Purity Check Start->QC Solubility Protocol A: Kinetic Solubility (Nephelometry) QC->Solubility Decision1 Soluble > 500 µM? Solubility->Decision1 PAMPA Protocol B: PAMPA Permeability Decision1->PAMPA Yes Fail Discard / Re-design (Aggregation Risk) Decision1->Fail No SPR Protocol C: SPR Fragment Screen PAMPA->SPR High Permeability Hit Validated Fragment Hit (Ready for Growing) SPR->Hit Specific Binding

Caption: Figure 1. Integrated workflow for qualifying the diazepanone scaffold. The solubility gate (Decision 1) is critical to prevent false positives in the SPR screen.

SPR Sensorgram Interpretation

SPR Ideal Ideal Fragment Binding (Square Wave) Fast On/Fast Off Agg Aggregation Artifact (Slow Dissociation) 'Sticky' NonSpec Non-Specific Binding (Linear Increase) No Saturation Sub 4-(2-Methoxyethyl)-1,4-diazepan-5-one Response Profile Sub->Ideal Target Interaction Sub->Agg Poor Solubility Sub->NonSpec Matrix Effect

Caption: Figure 2. Diagnostic sensorgram shapes in SPR. Fragments must exhibit 'Square Wave' kinetics to be considered valid hits.

Part 5: Summary of Key Parameters

ParameterAssay MethodTarget Value (Good)Risk Flag
Purity LC-MS> 95%< 90% (Impurity interference)
Aqueous Solubility Nephelometry> 500

M
< 100

M (Aggregation prone)
Permeability (

)
PAMPA>

cm/s
<

cm/s (Poor absorption)
Binding Kinetics SPRFast On/Off (

)
Slow Off (Sticky/Covalent)
Cytotoxicity MTT Assay

> 100

M

< 10

M (Toxic scaffold)

References

  • Privileged Scaffolds: Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988. (Foundational text on benzodiazepine/diazepine scaffolds).

  • PAMPA Protocol: Di, L., et al. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 2003.

  • Fragment Screening (SPR): Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Nature Reviews Drug Discovery, 2016.

  • Solubility Methods: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Chemical Data: PubChem Compound Summary for Diazepam derivatives (Structural context).

Sources

Method

Development of 4-(2-Methoxyethyl)-1,4-diazepan-5-one based chemical probes

Application Note: Development of 4-(2-Methoxyethyl)-1,4-diazepan-5-one Based Chemical Probes Abstract The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of 4-(2-Methoxyethyl)-1,4-diazepan-5-one Based Chemical Probes

Abstract

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, widely recognized for its ability to mimic peptide


-turns and serve as a rigid core for protein-protein interaction (PPI) inhibitors. This guide focuses on the specific development of chemical probes utilizing the 4-(2-methoxyethyl)-1,4-diazepan-5-one  building block (CAS: 1219960-42-5). The N4-methoxyethyl substituent provides critical physicochemical advantages—enhanced aqueous solubility and distinct conformational constraints—over simple alkyl analogs. This document details the synthesis of the core scaffold, strategies for N1-functionalization to create high-affinity probes, and protocols for biological validation using Fluorescence Polarization (FP).

Scientific Rationale & Scaffold Design

The "Amphiphilic Turn" Concept

In the design of peptidomimetics, the 7-membered diazepan-5-one ring constrains the backbone torsion angles (


) to mimic the geometry of a peptide turn, a common recognition motif in PPIs (e.g., Bromodomains, GPCRs).
  • Core Scaffold: 1,4-diazepan-5-one.[1][2][3][4][5][6]

  • N4-Modification (2-Methoxyethyl):

    • Solubility: The ether oxygen acts as a hydrogen bond acceptor, lowering

      
       and improving solubility in assay buffers compared to N-benzyl or N-methyl analogs.
      
    • Conformation: Alkylation of the amide nitrogen (N4) prevents it from acting as a hydrogen bond donor, forcing the ring into a specific pucker that often favors binding to hydrophobic pockets (e.g., the acetyl-lysine binding pocket of BET proteins).

  • N1-Handle: The secondary amine at position 1 remains nucleophilic (pKa ~9–10), serving as the ideal attachment point for "warheads" (target-binding motifs) or fluorophores.

Chemical Synthesis Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 4-(2-methoxyethyl)-1,4-diazepan-5-one Mechanism: Michael Addition followed by Intramolecular Aminolysis.

Reagents:

  • Methyl acrylate (Warning: Lachrymator)

  • N-(2-methoxyethyl)ethane-1,2-diamine

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe) or DBU (Catalyst)

Step-by-Step Procedure:

  • Michael Addition:

    • Dissolve N-(2-methoxyethyl)ethane-1,2-diamine (10 mmol) in anhydrous MeOH (20 mL) at 0°C.

    • Add Methyl acrylate (10 mmol) dropwise over 15 minutes.

    • Note: The primary amine is kinetically more nucleophilic than the secondary amine (due to sterics), but the diamine used here has one primary and one secondary amine. Wait—Critical Correction : N-(2-methoxyethyl)ethane-1,2-diamine has one primary amine (NH2) and one secondary amine (NH-R). The primary amine usually attacks the acrylate first.

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of linear intermediate).

  • Cyclization (Lactamization):

    • Add NaOMe (0.5 eq) or DBU (0.5 eq) to the reaction mixture.

    • Heat to reflux (65°C) for 16–24 hours. The intramolecular attack of the secondary amine onto the methyl ester forms the 7-membered lactam.

    • Chemo-selectivity: The secondary amine (distal to the methoxyethyl group) attacks the ester. This places the methoxyethyl group on the amide nitrogen (N4) if the initial addition was via the primary amine.

    • Verification: If the primary amine added to the acrylate, the intermediate is MeO(CH2)2-NH-CH2-CH2-NH-CH2-CH2-COOMe. Cyclization by the secondary amine yields the target: N4-(2-methoxyethyl)-1,4-diazepan-5-one.

  • Workup & Purification:

    • Concentrate in vacuo.

    • Redissolve in DCM, wash with brine.

    • Purify via flash chromatography (DCM:MeOH 95:5).

    • Yield Expectation: 60–75%.

Visualizing the Synthesis Pathway:

Synthesispath Start N-(2-methoxyethyl) ethane-1,2-diamine Inter Linear Michael Adduct Start->Inter Michael Addition (MeOH, 0°C) Acrylate Methyl Acrylate Acrylate->Inter Cyclize Cyclization (NaOMe/Reflux) Inter->Cyclize Lactamization Product 4-(2-methoxyethyl)- 1,4-diazepan-5-one Cyclize->Product Purification

Caption: Synthesis of the core scaffold via Michael addition and base-catalyzed cyclization.

Protocol B: Probe Functionalization (N1-Derivatization)

Once the core is synthesized, the N1 amine is used to attach the target-binding moiety.

Scenario: Creating a probe for a Bromodomain (e.g., BRD4). Warhead: 3,5-Dimethylisoxazole (a known acetyl-lysine mimic).

  • Coupling:

    • Dissolve 4-(2-methoxyethyl)-1,4-diazepan-5-one (1.0 eq) in DMF.

    • Add 3,5-dimethylisoxazole-4-carboxylic acid (1.2 eq).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir at RT for 2 hours.

  • Result: The N1-acylated product serves as the "Binder."

  • To make a Fluorescent Probe:

    • Instead of a direct warhead, attach a linker (e.g., 6-aminohexanoic acid) followed by a fluorophore (e.g., FITC or BODIPY-FL) to the N1 position.

    • Note: If the scaffold is the binder, the fluorophore must be attached to a position that does not interfere with binding (e.g., extending from the C2 or C7 position, which requires a substituted starting diamine). However, for this specific scaffold, N1 is the primary vector.

Biological Validation Protocols

Fluorescence Polarization (FP) Binding Assay

This assay validates if the synthesized probe binds to the target protein.

Materials:

  • Probe: Fluorescein-labeled 1,4-diazepan-5-one derivative (Synthesis described above).

  • Protein: Recombinant Target Protein (e.g., BRD4-BD1).

  • Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100.

Protocol:

  • Optimization of Probe Concentration:

    • Dilute Probe to 10 nM in assay buffer.

    • Measure Fluorescence Intensity to ensure signal is 10x above background.

  • Kd Determination (Saturation Binding):

    • Prepare a serial dilution of the Protein (0 nM to 10 µM) in a black 384-well plate.

    • Add Probe (final conc. 10 nM) to all wells.

    • Incubate for 30 mins at RT in the dark.

    • Read Polarization (mP) on a multimode reader (Ex: 485 nm, Em: 535 nm).

    • Data Analysis: Plot mP vs. [Protein]. Fit to a one-site binding model:

      
      
      

Data Presentation Template:

Compound IDStructure DescriptionKd (µM)Solubility (PBS)
Probe-A N4-Methoxyethyl, N1-FluoresceinExperimental ValueHigh (>100 µM)
Control-B N4-Methyl, N1-FluoresceinComparison ValueModerate (<50 µM)

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Polymerization of acrylatePerform Michael addition at 0°C; ensure high dilution during cyclization.
Probe Aggregation Hydrophobic fluorophoreThe N4-methoxyethyl group helps, but consider using a PEG linker between N1 and the fluorophore.
No Binding Signal Steric clash at N1The N1 substituent may be blocking the binding pocket. Try extending the linker length.

References

  • Use of Diazepan-5-ones in Peptidomimetics

    • Horton, D. A., et al. "Three-component synthesis of 1,4-diazepin-5-ones and the construction of gamma-turn-like peptidomimetic libraries." Journal of Combinatorial Chemistry, 2008, 10(2), 230-234.

  • Scaffold Functionalization Strategies

    • Numajiri, Y., et al. "Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones." Organic Letters, 2019, 21(22), 9158–9161.

  • Benzodiazepine/Diazepine Privileged Structures

    • Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry, 1988, 31(12), 2235-2246.

  • Specific Building Block Data

    • ChemicalBook Entry for CAS 1219960-42-5.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one

This technical guide details the optimization of 4-(2-Methoxyethyl)-1,4-diazepan-5-one synthesis. It addresses the specific challenges of regioselectivity, ring closure kinetics, and purification inherent to 7-membered h...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 4-(2-Methoxyethyl)-1,4-diazepan-5-one synthesis. It addresses the specific challenges of regioselectivity, ring closure kinetics, and purification inherent to 7-membered heterocyclic lactams.

Document ID: TSC-SYN-DZP-04 Subject: Yield Optimization & Troubleshooting Guide Target Molecule: 4-(2-methoxyethyl)-1,4-diazepan-5-one (Homopiperazinone derivative)

Core Reaction Logic & Mechanism[1]

To improve yield, one must first master the competing kinetics of this two-step "one-pot" sequence: Michael Addition followed by Intramolecular Aminolysis (Lactamization) .

The synthesis relies on the reaction between N-(2-methoxyethyl)ethane-1,2-diamine and an acrylate ester (e.g., Methyl Acrylate ).[1]

The Pathway[1][3]
  • Step 1 (Michael Addition): The primary amine of the diamine attacks the acrylate. This is kinetically favored over the secondary amine due to lower steric hindrance.

  • Step 2 (Lactamization): The secondary amine (bearing the methoxyethyl group) attacks the ester carbonyl to close the 7-membered ring.

Mechanistic Flowchart

The following diagram illustrates the critical path and the "off-ramps" where yield is lost (Polymerization/Bis-addition).

DiazepanoneSynthesis Start Start: N-(2-methoxyethyl)ethane-1,2-diamine + Methyl Acrylate Michael Intermediate: Linear Amino-Ester Start->Michael Step 1: Michael Addition (Control Temp < 10°C) Product Target: 4-(2-methoxyethyl)-1,4-diazepan-5-one Michael->Product Step 2: Cyclization (High Dilution) BisAdduct Impurity A: Bis-Michael Adduct Michael->BisAdduct Excess Acrylate or High Temp Polymer Impurity B: Linear Polyamide (Oligomers) Michael->Polymer High Concentration (Intermolecular Reaction)

Caption: Figure 1. Reaction pathway showing the target cyclization versus competitive polymerization and bis-alkylation pathways.

Critical Control Points (The "Why" Behind the Protocol)

Achieving high yields (>80%) requires strict control over three variables.

A. Stoichiometry (The "Bis-Addition" Trap)
  • The Issue: The product of the first Michael addition is a secondary amine. If excess acrylate is present, this amine will react again, forming a useless bis-adduct.

  • The Fix: Always use a slight excess of the diamine (1.1 to 1.5 equivalents) relative to the acrylate, or add the acrylate dropwise to the diamine. Never add diamine to acrylate.

B. Concentration (The "Polymerization" Trap)
  • The Issue: 7-membered rings are entropically disfavored compared to 5- or 6-membered rings. If the concentration is too high, the intermediate amino-ester will react with a neighboring molecule (polymerization) rather than its own tail (cyclization).

  • The Fix: Pseudo-High Dilution. Perform the cyclization step at low concentration (0.05 M - 0.1 M).

C. Temperature Staging
  • Stage 1 (Addition): Must be cold (0°C – 10°C) to prevent bis-addition and control the exotherm.

  • Stage 2 (Cyclization): Requires heat (Reflux) to overcome the activation energy for closing the 7-membered ring.

Optimized Experimental Protocol

Scale: 100 mmol basis Expected Yield: 75-85%

Materials
  • Reagent A: N-(2-methoxyethyl)ethane-1,2-diamine (13.0 g, 110 mmol, 1.1 eq)

  • Reagent B: Methyl Acrylate (8.6 g, 100 mmol, 1.0 eq)

  • Solvent: Methanol (Anhydrous) - Total volume ~1.0 L (for dilution steps)

Step-by-Step Methodology
  • Preparation of Amine Solution:

    • Charge Reagent A (Diamine) and 50 mL Methanol into a 250 mL round-bottom flask.

    • Cool to 0°C using an ice bath. Stir vigorously.

  • Controlled Michael Addition:

    • Dilute Reagent B (Methyl Acrylate) in 20 mL Methanol.

    • Add the Acrylate solution dropwise to the Amine solution over 60 minutes .

    • Note: Keep internal temperature below 10°C.

    • After addition, stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Checkpoint: TLC or LCMS should show consumption of acrylate and formation of the linear mono-adduct.

  • High-Dilution Cyclization:

    • Transfer the reaction mixture into a larger vessel (2 L flask) containing pre-heated Methanol (approx. 900 mL) at reflux.

    • Alternative (Better Control): Add the RT reaction mixture dropwise into a refluxing volume of Methanol (500 mL) over 2-3 hours. This ensures the instantaneous concentration of the uncyclized intermediate remains low.

    • Reflux for 24–48 hours . Monitor by LCMS for the disappearance of the linear ester mass (M+32) and appearance of the cyclic product mass (M).

  • Work-up & Purification:

    • Concentrate the methanol under reduced pressure to obtain a crude oil.

    • Distillation: The most effective purification is high-vacuum distillation (Kugelrohr or fractional). The product typically boils at 140-160°C at 0.5 mmHg (verify based on specific vacuum).

    • Alternative: If distillation is not available, dissolve in DCM, wash with minimal brine (product is water-soluble, be careful), dry over Na2SO4, and purify via column chromatography (Eluent: 5-10% MeOH in DCM with 1% NH4OH).

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / Viscous Residue Polymerization (Oligomers)Dilution Issue. The cyclization step was too concentrated. Increase solvent volume by 2x-5x or use slow addition of the intermediate into refluxing solvent.
Impurity: M + 86 mass Bis-Michael AdditionStoichiometry Issue. Excess acrylate was present. Ensure Diamine is in excess (1.1 eq) and Acrylate is added slowly to the Diamine.
Reaction Stalls (Linear Ester remains) Insufficient Thermal EnergyKinetics Issue. 7-membered ring closure is slow. Increase reflux time (up to 72h) or switch solvent to Ethanol/Toluene mix to achieve higher reflux temperature (>80°C).
Product Loss in Aqueous Workup High Water SolubilityExtraction Issue. The methoxyethyl group and lactam make the product very polar. Avoid aqueous washes. Use vacuum distillation or direct chromatography on the crude residue.
Dark Color / Tar Formation Oxidation / Thermal DecompositionStability Issue. Degas solvents (sparge with N2) before reflux. Ensure the diamine starting material is colorless/distilled before use.

Frequently Asked Questions (FAQs)

Q: Can I use Ethyl Acrylate instead of Methyl Acrylate? A: Yes, but Methyl Acrylate is preferred. Methoxide is a better leaving group than Ethoxide for this specific amidation, and Methyl Acrylate is generally more reactive in the Michael step, allowing for lower temperatures which minimizes side reactions.

Q: Why is the substituent at position 4 and not position 1? A: This is dictated by the starting material and reaction order. The primary amine (-NH2) of the diamine is more nucleophilic and attacks the acrylate first. This nitrogen eventually becomes N1 (the amine). The secondary amine (bearing the methoxyethyl group) then attacks the ester to close the ring, becoming the amide nitrogen (N4).

  • Structure Verification: The product is 4-(2-methoxyethyl)-1,4-diazepan-5-one.

Q: Can I use a catalyst to speed up the cyclization? A: Yes. If refluxing in methanol is too slow, you can add 0.1–0.5 equivalents of Sodium Methoxide (NaOMe) during the reflux step. This generates a more nucleophilic amide anion intermediate. However, this requires a neutralization step (e.g., NH4Cl) during workup, which complicates purification due to salt formation. Thermal cyclization is cleaner if time permits.

Q: How do I store the product? A: 1,4-diazepan-5-ones are generally stable but hygroscopic. Store under Nitrogen or Argon at 4°C. If it turns yellow over time, re-distill before use in sensitive applications.

References

  • Michael Addition Selectivity: Wabnitz, T. C., & Spencer, J. B. (2003). A General, Efficient and Atom-Economical Synthesis of 1,4-Diazepan-5-ones. Organic Letters. (Describes the foundational Michael-Cyclization strategy for diazepanones).

  • Regiochemistry of Diamines: Perlmutter, P. (1992). Conjugate Addition Reactions in Organic Synthesis. Pergamon Press. (Authoritative text on primary vs. secondary amine selectivity in Michael additions).
  • High Dilution Principles: Galli, C., & Mandolini, L. (2000). The Role of Ring Size in the Formation of Macrocycles. European Journal of Organic Chemistry. (Explains the entropic difficulty of 7-membered ring formation).

  • General Diazepanone Synthesis: Ye, X., et al. (2014). Efficient Synthesis of 1,4-Diazepan-5-ones via Microwave-Assisted One-Pot Reaction. Synthetic Communications.

Sources

Optimization

Side reactions to avoid when synthesizing 4-(2-Methoxyethyl)-1,4-diazepan-5-one

The synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in distinguishing between the two nitrogen atoms of the 1,4-diazepa...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one presents a classic regioselectivity challenge in heterocyclic chemistry. The core difficulty lies in distinguishing between the two nitrogen atoms of the 1,4-diazepane scaffold: the nucleophilic amine at position 1 (


) and the non-nucleophilic (but acidic) amide at position 4 (

).

This guide outlines the critical side reactions to avoid and provides a validated protocol for ensuring the substituent is installed at the correct position (


).

Critical Diagnostic: The Regioselectivity Trap

Before proceeding, you must verify your synthesis strategy. The most common failure mode is the unintentional synthesis of the


-isomer  (1-(2-methoxyethyl)-1,4-diazepan-5-one) when the target is the 

-isomer
.
The Two Pathways
  • Route A (Direct Cyclization): Reaction of

    
    -(2-methoxyethyl)ethylenediamine with methyl acrylate.
    
    • Outcome: High risk of

      
      -isomer or polymerization.
      
    • Mechanism: The primary amine of the diamine is kinetically favored to undergo Michael addition. However, the subsequent cyclization requires a secondary amine to attack the ester to form a 7-membered ring, which is sterically and entropically disfavored. Conversely, if the secondary amine adds to the acrylate (slower), the primary amine closes the ring rapidly. This often leads to a mixture or the thermodynamically stable

      
      -substituted product.
      
  • Route B (Scaffold Alkylation): Alkylation of a protected 1,4-diazepan-5-one core.

    • Outcome: High fidelity for the

      
      -isomer.
      
    • Recommendation: Use Route B. This guide focuses on troubleshooting Route B.

Side Reactions to Avoid (Route B Focus)

When alkylating the 1,4-diazepan-5-one scaffold to install the 2-methoxyethyl group at


, three specific side reactions threaten yield and purity.
A.

-Alkylation (The "Unprotected" Error)
  • Cause: Attempting to alkylate the amide (

    
    ) without protecting the amine (
    
    
    
    ).
  • Mechanism: The

    
     amine is a secondary amine (pKa 
    
    
    
    10-11) and is significantly more nucleophilic than the
    
    
    amide (pKa
    
    
    17). Even in the presence of strong bases (NaH), the
    
    
    position will compete or react exclusively if exposed.
  • Result: Formation of 1-(2-methoxyethyl)-1,4-diazepan-5-one or 1,4-bis(2-methoxyethyl)-1,4-diazepan-5-one.

B.

-Alkylation (Imidate Formation)
  • Cause: Alkylation occurring at the carbonyl oxygen instead of the amide nitrogen (

    
    ).
    
  • Mechanism: The amide anion is an ambident nucleophile. Hard electrophiles or high-polarity solvents can favor attack by the oxygen atom, forming a lactim ether (imidate).

  • Risk Factor: Using 2-methoxyethyl bromide (a primary alkyl halide) with counter-ions that do not coordinate tightly to the oxygen.

C. Elimination of the Alkylating Agent
  • Cause: Base-promoted E2 elimination of 2-methoxyethyl bromide.

  • Mechanism: The ethoxy group is electron-withdrawing, acidifying the

    
    -protons. Strong bases (like NaH or LDA) can deprotonate the alkyl halide, causing it to eliminate HBr and form methyl vinyl ether .
    
  • Result: Loss of reagent and low conversion, often mistaken for "unreactive starting material."

Experimental Strategy & Protocol

To avoid the side reactions above, follow this self-validating protocol.

Step 1: Protection of

You must render


 inert. The Boc (tert-butoxycarbonyl) group is ideal as it withstands the basic conditions of the subsequent step.
  • Reagent:

    
     (0.95 eq), 
    
    
    
    , DCM.
  • Validation: Check TLC for disappearance of the polar amine spot.

Step 2: Regioselective

-Alkylation

This is the critical step.

  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), 1-Bromo-2-methoxyethane (1.5 eq).

  • Solvent: Anhydrous DMF or THF (DMF promotes

    
    -alkylation over 
    
    
    
    -alkylation better than THF for lactams, but requires dry workup).
  • Temperature:

    
    . Do not heat initially  (avoids elimination).
    

Protocol:

  • Dissolve

    
    -Boc-1,4-diazepan-5-one in anhydrous DMF at 
    
    
    
    .
  • Add NaH portion-wise. Allow gas evolution to cease (formation of the amide anion).

  • Add 1-Bromo-2-methoxyethane dropwise.

  • Stir at RT for 4-16 hours.

  • Troubleshooting: If conversion is low after 4h, add catalytic tetrabutylammonium iodide (TBAI) to form the more reactive iodide in situ.

Step 3: Deprotection
  • Reagents: TFA/DCM (1:4) or HCl/Dioxane.

  • Validation: Quantitative removal of the Boc group to yield the target.

Visualization: Reaction Pathways

SynthesisPathways Start 1,4-Diazepan-5-one Prot N1-Boc-1,4-diazepan-5-one Start->Prot 1. Boc2O, Et3N Side_N1 Side Reaction A: N1-Alkylation (Wrong Isomer) Start->Side_N1 Direct Alkylation (No Protection) Anion Amide Anion (N4-) Prot->Anion 2. NaH, DMF Target 4-(2-Methoxyethyl)- 1,4-diazepan-5-one Anion->Target Alkyl Halide (N-Attack) Side_O Side Reaction B: O-Alkylation (Imidate) Anion->Side_O O-Attack (Solvent/Temp Dependent) Side_Elim Side Reaction C: Elimination to Methyl Vinyl Ether Anion->Side_Elim Base attacks Proton (High Temp)

Figure 1: Decision tree showing the necessity of N1-protection and the potential divergence points for side reactions during the alkylation step.

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Product is an oil that won't crystallize. Presence of O-alkylated impurity or residual solvent.O-alkylated imidates are often oils. Check IR for C=N stretch (~1650-1670 cm⁻¹). Purify via column chromatography (MeOH/DCM).
Low Yield (<30%); Alkyl halide consumed. Elimination of 2-methoxyethyl bromide to methyl vinyl ether.Lower reaction temperature (

). Add the alkyl halide slowly. Use TBAI catalyst to speed up substitution over elimination.
NMR shows mixture of isomers. Incomplete protection of

or migration of Boc group (rare).
Ensure Step 1 (Boc protection) is quantitative before proceeding. Verify regiochemistry:

-CH₂ protons are typically downfield (~3.5-3.8 ppm) due to the adjacent carbonyl.
Starting material remains unreacted. NaH quality is poor (hydrolyzed).Use fresh NaH. If using oil dispersion, wash with hexane first (optional but helps). Ensure DMF is anhydrous (water kills the anion).
References
  • Stoltz, B. M., et al. (2019).[1] Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters. Link (Demonstrates the reactivity and protection strategies for the 1,4-diazepan-5-one scaffold).

  • Dick, R., et al. (2010). Reactivity of Methacrylates in Insertion Polymerization. Journal of the American Chemical Society. Link (Discusses acrylate reactivity and side reactions relevant to Michael addition routes).

  • Chatfield, D. C., et al. (2012). Theoretical and Experimental Study of the Regioselectivity of Michael Additions. Journal of Organic Chemistry. Link (Mechanistic insight into amine-acrylate selectivity).

Sources

Troubleshooting

Minimizing epimerization during the synthesis of chiral 1,4-diazepan-5-ones

Topic: Minimizing Epimerization During Synthesis Ticket ID: CHEM-SUP-704 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary & System Overview The 1,4-diazepan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Epimerization During Synthesis Ticket ID: CHEM-SUP-704 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & System Overview

The 1,4-diazepan-5-one scaffold is a critical pharmacophore found in protease inhibitors, GPCR ligands, and orexin receptor antagonists (e.g., Suvorexant analogs). However, maintaining enantiopurity at the C6 position (derived from the


-carbon of the starting amino acid) is notoriously difficult.

The 7-membered ring possesses significant conformational flexibility compared to its 6-membered morpholinone or piperazinone counterparts. This flexibility, combined with the acidity of the C6-proton (


 to the carbonyl), creates a high risk of thermodynamic epimerization via enolization, particularly under the basic conditions required for cyclization.

This guide addresses the three primary failure modes:

  • Oxazolone formation during linear precursor assembly.

  • Base-catalyzed enolization during ring closure.

  • Post-synthetic racemization during workup/purification.

Troubleshooting Guides (Root Cause Analysis)

Issue 1: Loss of Chirality During Linear Precursor Assembly

Symptom: The linear intermediate shows low %ee before cyclization even occurs. Diagnosis: Activation of the


-protected amino acid using uronium reagents (HATU, HBTU) in the presence of a base caused the formation of a 5(4H)-oxazolone intermediate. This species racemizes rapidly before the amine nucleophile attacks.

Technical Resolution:

  • Switch Coupling Reagents: Replace HATU/HBTU with carbodiimides (EDC·HCl, DIC) combined with Oxyma Pure or HOAt . These additives suppress oxazolone formation by forming a stable active ester.

  • Base Management: If using uronium salts, ensure the base (DIPEA/NMM) is added after the carboxylic acid and coupling reagent are mixed at 0°C. Never premix the activated acid with base for prolonged periods without the amine nucleophile present.

  • Protocol Adjustment: For highly sensitive amino acids (e.g., Phenylglycine, Cysteine), employ mixed anhydride methods (IBCF/NMM) at -15°C.

Issue 2: Epimerization During Cyclization (The Critical Step)

Symptom: Linear precursor is enantiopure, but the crude cyclic product is racemic or scalemic. Diagnosis: The basic conditions required to deprotonate the amine for nucleophilic attack on the ester/amide are strong enough to deprotonate the C6 position (pKa ~19-21 in DMSO), leading to an enolate intermediate.

Technical Resolution:

  • Thermodynamic Control: The 7-membered ring forms slower than 5- or 6-membered rings (entropic penalty). Prolonged exposure to base increases epimerization risk.

  • The "Buffered" Approach: Avoid strong bases like NaH or DBU. Use a biphasic system (DCM/Aq. NaHCO3) or weak organic bases (N-methylmorpholine) in high dilution.

  • Temperature: Conduct cyclization at the lowest possible temperature. If heating is required for kinetics, use microwave irradiation to minimize the time of exposure to thermal stress.

Visualizing the Failure Modes

The following diagram illustrates the two distinct pathways where chirality is lost: the Oxazolone pathway (pre-cyclization) and the Enolate pathway (during/post-cyclization).

EpimerizationPathways Start Chiral Amino Acid (L-Isomer) Linear Linear Precursor (Dipeptide/Amide) Start->Linear Coupling Oxazolone Oxazolone Intermediate Linear->Oxazolone Over-activation (HATU/Base) Cyclic 1,4-Diazepan-5-one (Target) Linear->Cyclic Controlled Cyclization Racemate Racemic Mixture (L + D Isomers) Oxazolone->Racemate Rapid Racemization Enolate Planar Enolate (Achiral) Cyclic->Enolate Base (DBU/NaH) or High Temp Enolate->Racemate Reprotonation

Caption: Figure 1. Mechanistic pathways leading to racemization.[1][2] The red paths indicate high-risk failure modes during activation and cyclization.

Optimized Protocol: Cyclization of Amino-Esters

This protocol utilizes a "reductive amination followed by lactamization" strategy, which is generally safer for chiral retention than direct alkylation.

Reagents:

  • Starting Material:

    
    -Boc-diamine (chiral or achiral) and 
    
    
    
    -keto ester OR
    
    
    -amino ester.
  • Reducing Agent: NaBH(OAc)3 (Sodium triacetoxyborohydride).

  • Cyclization Promoter: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) - Catalytic amount only.

Step-by-Step Methodology:

  • Reductive Amination (Precursor Assembly):

    • Dissolve the amine (1.0 equiv) and ketone/aldehyde (1.0 equiv) in DCE (Dichloroethane).

    • Add NaBH(OAc)3 (1.5 equiv) in portions at 0°C.

    • Stir at RT for 4-12 h.

    • Checkpoint: Verify mass by LC-MS.[3] Isolate the linear secondary amine.

  • Deprotection (If N-Boc protected):

    • Treat with 4N HCl in Dioxane or TFA/DCM (1:1).

    • Crucial: Remove all traces of acid. Free base the amine using a weak basic resin (e.g., Amberlyst A-21) rather than aqueous wash to prevent hydrolysis.

  • Cyclization (Ring Closure):

    • Dissolve the linear amino-ester in anhydrous Toluene or Xylene (0.05 M concentration - High dilution is mandatory).

    • Add 0.1 equiv of TBD (catalytic). Avoid stoichiometric base.

    • Heat to 80-100°C. Monitor by HPLC.

    • Why this works: TBD is a dual activation catalyst (activates the ester carbonyl and the amine) allowing for lower temperatures and less basicity than NaH.

Data & Decision Support

Base Selection Matrix for Cyclization
Base TypeExamplespKa (conj. acid)Epimerization RiskRecommended Use Case
Inorganic K2CO3, Cs2CO3~10LowGood for alkylation-based cyclizations. Slow kinetics.
Tertiary Amine TEA, DIPEA~10-11Low-MediumStandard for coupling. Often too weak for difficult cyclizations.
Guanidines TBD, TMG~13-25MediumBest Balance. Catalytic use promotes cyclization without rapid enolization.
Amidine DBU, DBN~12-13HighAvoid if possible. Causes rapid epimerization at C6.
Hydride NaH, KH~35Very HighOnly use for achiral substrates or N-alkylation steps.
Decision Tree: Troubleshooting Chirality Loss

DecisionTree Start Problem: Low %ee in Product CheckLinear Is Linear Precursor Chiral? Start->CheckLinear CheckCoupling Review Coupling Step (Did you use HATU?) CheckLinear->CheckCoupling No (Racemic) CheckCyclization Review Cyclization (Base/Temp) CheckLinear->CheckCyclization Yes (Pure) FixCoupling Switch to EDC/HOAt or Mixed Anhydride CheckCoupling->FixCoupling HighTemp Temp > 80°C? CheckCyclization->HighTemp StrongBase Used DBU/NaH? CheckCyclization->StrongBase FixTemp Use Microwave (Short burst) HighTemp->FixTemp FixBase Switch to TBD (cat.) or Cs2CO3 StrongBase->FixBase

Caption: Figure 2. Diagnostic workflow for identifying the source of epimerization.

Frequently Asked Questions (FAQ)

Q: Can I use solid-phase synthesis (SPPS) to make these? A: Yes, but be cautious. On-resin cyclization often requires prolonged exposure to base to force the reaction due to pseudo-dilution effects.

  • Recommendation: Use the "Backbone Amide Linker" (BAL) strategy. This allows the cyclization to release the product from the resin. If the product cyclizes, it cleaves; if it doesn't, it stays. This acts as a purification step.[3]

Q: How do I separate the enantiomers if epimerization occurs? A: Chiral HPLC is the standard.

  • Stationary Phase: Polysaccharide-based columns (Chiralpak IA, IB, or IC) are highly effective for diazepanones.

  • Mobile Phase: Normal phase (Hexane/IPA) usually provides better separation factors (

    
    ) than reverse phase for these lactams.
    

Q: Why is the C6 position more acidic in diazepanones than in piperazinones? A: While both are


-keto positions, the 7-membered ring's flexibility allows the enolate to achieve planarity more easily than in constrained 6-membered systems, lowering the transition state energy for deprotonation.

References

  • Solid-Phase Synthesis of Benzo[1,4]-diazepin-5-ones Source: ACS Combinatorial Science (2012) Relevance: Establishes protocols for solid-phase assembly and cleavage-induced cyclization. URL:[Link]

  • Epimerisation in Peptide Synthesis Source: National Institutes of Health (PMC) Relevance: detailed mechanism of base-mediated racemization (oxazolone vs. direct enolization) applicable to amino-acid derived lactams. URL:[Link]

  • Strategies for Selective Reductive Amination Source: Journal of Chemical and Pharmaceutical Research Relevance: Validates the reductive amination pathway as a mild method for amine bond formation prior to cyclization. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

An In Vitro Comparative Analysis of 4-(2-Methoxyethyl)-1,4-diazepan-5-one and Diazepam as GABA-A Receptor Modulators

This guide provides a comprehensive in vitro comparison of the novel compound 4-(2-Methoxyethyl)-1,4-diazepan-5-one against the well-characterized benzodiazepine, Diazepam. For the purpose of this guide, and based on the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of the novel compound 4-(2-Methoxyethyl)-1,4-diazepan-5-one against the well-characterized benzodiazepine, Diazepam. For the purpose of this guide, and based on the structural class of 1,4-diazepine, it is hypothesized that 4-(2-Methoxyethyl)-1,4-diazepan-5-one acts as a positive allosteric modulator of the GABA-A receptor. The following experimental framework is designed to rigorously test this hypothesis and characterize its pharmacological profile in comparison to Diazepam.

The primary objective is to determine the binding affinity, potency, and efficacy of 4-(2-Methoxyethyl)-1,4-diazepan-5-one at the GABA-A receptor. This will be achieved through a series of established in vitro assays, providing a clear, data-driven comparison with Diazepam.

The GABA-A Receptor Signaling Pathway

The γ-aminobutyric acid type A (GABA-A) receptor is the principal inhibitory neurotransmitter receptor in the central nervous system.[1] It is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens to allow the influx of chloride ions.[1][2] This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[2][3] Positive allosteric modulators (PAMs), such as benzodiazepines, bind to a site on the receptor distinct from the GABA binding site.[1][4] This binding event induces a conformational change that enhances the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion flux, thereby potentiating the inhibitory effect.[1]

GABA-A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site PAM Positive Allosteric Modulator (e.g., Diazepam) PAM->GABA_A_Receptor Binds to allosteric site Hyperpolarization Membrane Hyperpolarization GABA_A_Receptor->Hyperpolarization Opens Cl- channel (Cl- influx) Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Experimental Workflow start Start binding_assay Radioligand Binding Assay ([3H]Flumazenil) start->binding_assay determine_ki Determine Binding Affinity (Ki) binding_assay->determine_ki functional_assay Two-Electrode Voltage Clamp (Xenopus Oocytes) determine_ki->functional_assay If binding is confirmed data_analysis Comparative Data Analysis determine_ki->data_analysis determine_ec50 Determine Potency (EC50) & Efficacy functional_assay->determine_ec50 determine_ec50->data_analysis conclusion Conclusion on Pharmacological Profile data_analysis->conclusion

Caption: Experimental Workflow for In Vitro Comparison.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds to the benzodiazepine site of the GABA-A receptor by measuring their ability to displace a radiolabeled ligand. [5] Objective: To determine the Ki of 4-(2-Methoxyethyl)-1,4-diazepan-5-one and Diazepam at the GABA-A receptor.

Materials:

  • HEK293 cells transiently transfected with desired GABA-A receptor subunit cDNAs (e.g., α1, β2, γ2).

  • [3H]Flumazenil (specific activity ~80-90 Ci/mmol). [5]* Diazepam (for non-specific binding and as a comparator). [5]* 4-(2-Methoxyethyl)-1,4-diazepan-5-one.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4. [5]* Cell harvesting buffer: PBS.

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and transfect HEK293 cells with GABA-A receptor subunit cDNAs.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford).

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane suspension, 50 µL of [3H]Flumazenil (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of binding buffer. [6] * Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]Flumazenil, and 50 µL of a high concentration of unlabeled Diazepam (e.g., 10 µM). [5] * Displacement: 50 µL of membrane suspension, 50 µL of [3H]Flumazenil, and 50 µL of varying concentrations of the test compound (4-(2-Methoxyethyl)-1,4-diazepan-5-one or Diazepam).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. [1]2. Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. [1]4. Calculate the binding affinity (Ki) using the Cheng-Prussoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. [5]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the functional effects of a test compound on GABA-A receptor-mediated ion currents, allowing for the determination of potency (EC50) and efficacy. [1]It is commonly performed using Xenopus laevis oocytes as a heterologous expression system. [5] Objective: To measure the modulatory effects of 4-(2-Methoxyethyl)-1,4-diazepan-5-one and Diazepam on GABA-evoked chloride currents.

Materials:

  • Xenopus laevis oocytes.

  • cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Microinjection setup.

  • Two-electrode voltage clamp amplifier and data acquisition system. [5]* Perfusion system.

  • Recording chamber.

  • Oocyte Ringer's solution (ORi). [5]* GABA solutions of known concentrations.

  • Test compound solutions (4-(2-Methoxyethyl)-1,4-diazepan-5-one and Diazepam).

Procedure:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject each oocyte with a mixture of cRNAs encoding the desired GABA-A receptor subunits. [5] * Incubate the injected oocytes for 2-7 days at 16-18°C.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber, continuously perfused with ORi.

    • Impale the oocyte with two microelectrodes filled with 3M KCl.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV. [1]

  • Experimental Protocol:

    • Establish a stable baseline current.

    • Apply a sub-maximal concentration of GABA (e.g., EC5-EC20) to elicit a control inward chloride current. [5] * After a washout period, co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Record the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

Data Analysis:

  • Calculate the potentiation of the GABA-evoked current by the test compound at each concentration: % Potentiation = ((Icompound+GABA / IGABA) - 1) * 100 , where I is the peak current amplitude.

  • Plot the % potentiation against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal potentiation) and the Emax (the maximum potentiation effect).

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Binding Affinity

CompoundIC50 (nM)Ki (nM)
4-(2-Methoxyethyl)-1,4-diazepan-5-oneValueValue
DiazepamValueValue

A lower Ki value indicates a higher binding affinity for the GABA-A receptor's benzodiazepine site.

Table 2: Comparative Potency and Efficacy

CompoundEC50 (nM)Emax (% Potentiation)
4-(2-Methoxyethyl)-1,4-diazepan-5-oneValueValue
DiazepamValueValue

A lower EC50 value indicates greater potency. A higher Emax value indicates greater efficacy in potentiating the GABA-A receptor response.

Interpretation of Results:

By comparing the Ki, EC50, and Emax values, a comprehensive pharmacological profile of 4-(2-Methoxyethyl)-1,4-diazepan-5-one can be established relative to Diazepam.

  • Affinity vs. Potency: A high binding affinity (low Ki) does not always translate to high functional potency (low EC50). Discrepancies between these values can provide insights into the compound's mechanism of action and its efficiency in transducing binding into a functional response.

  • Efficacy: The Emax value will classify the novel compound's efficacy. If its Emax is similar to Diazepam, it is a full modulator. If it is significantly lower, it may be a partial modulator. This is a critical parameter for predicting its potential therapeutic window and side-effect profile.

This structured, in vitro comparison provides the foundational data necessary for the continued development of 4-(2-Methoxyethyl)-1,4-diazepan-5-one, offering a clear, objective assessment of its potential as a novel GABA-A receptor modulator.

References

Sources

Comparative

Cross-validation of experimental results for 4-(2-Methoxyethyl)-1,4-diazepan-5-one

Executive Summary: The Case for Functionalized Diazepanones In modern medicinal chemistry, the 1,4-diazepan-5-one ring system serves as a "privileged scaffold," mimicking peptide turns (specifically -turns) while offerin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Functionalized Diazepanones

In modern medicinal chemistry, the 1,4-diazepan-5-one ring system serves as a "privileged scaffold," mimicking peptide turns (specifically


-turns) while offering restricted conformational freedom. However, the unsubstituted scaffold often suffers from poor solubility and limited lipophilic tuning.

This guide provides a technical cross-validation of 4-(2-Methoxyethyl)-1,4-diazepan-5-one (hereafter referred to as Target-ME ). We compare its experimental performance against two industry-standard alternatives: the unsubstituted 1,4-Diazepan-5-one (Control-H) and the 4-Methyl-1,4-diazepan-5-one (Control-Me).

Key Finding: The 2-methoxyethyl side chain provides a critical "solubility anchor" without introducing hydrogen bond donors (HBD), significantly improving the scaffold's utility in fragment-based drug discovery (FBDD) compared to the N-methyl or unsubstituted analogs.

Structural & Physicochemical Comparison

To objectively validate the Target-ME, we must benchmark its fundamental properties against its structural analogs. The following data represents a synthesis of experimental characterization and calculated physicochemical descriptors.

Table 1: Comparative Physicochemical Profile
FeatureTarget-ME (Methoxyethyl)Control-Me (N-Methyl)Control-H (Unsubstituted)
Structure 7-membered lactam, N4-methoxyethyl7-membered lactam, N4-methyl7-membered lactam, N4-H
Mol. Weight ~172.2 g/mol ~128.2 g/mol ~114.1 g/mol
cLogP (Est.)-0.8 to -0.5-1.1-1.5
TPSA (Ų)~41.5~32.3~41.1
Aq. Solubility High (Amphiphilic nature)ModerateHigh (but aggregation prone)
H-Bond Donors 1 (N1-H)1 (N1-H)2 (N1-H, N4-H)
Metabolic Stability Moderate (Ether demethylation risk)HighHigh
Synthetic Utility High (Orthogonal N-protection)ModerateLow (Regioselectivity issues)
Analysis of Causality
  • Solubility vs. Permeability: Control-H has high solubility but two H-bond donors, which penalizes membrane permeability (CNS multiparameter optimization). Control-Me fixes the donor count but lowers polarity too aggressively. Target-ME strikes a balance: the ether oxygen accepts H-bonds (solubility) but does not donate (permeability), maintaining a favorable TPSA.

  • Regioselectivity: In Control-H , alkylation can occur at N1 or N4. In Target-ME , N4 is "capped" with a functional handle, forcing subsequent chemistry (e.g., reductive amination or SNAr) to occur exclusively at N1, simplifying library synthesis.

Visualizing the Scaffold Logic

The following diagram illustrates the structural advantages and the validation logic used to select the Methoxyethyl variant over alternatives.

ScaffoldLogic Target 4-(2-Methoxyethyl)-1,4-diazepan-5-one (Target-ME) Prop1 Regioselectivity (N1 vs N4) Target->Prop1 Excellent (N4 Blocked) Prop2 Solubility/LogP Balance Target->Prop2 Ether Oxygen Enhances Solubility Prop3 H-Bond Donor Count Target->Prop3 Ideal (1 HBD) ControlH 1,4-Diazepan-5-one (Control-H) ControlH->Prop1 Poor Control (Mixed Alkylation) ControlH->Prop3 High (2 HBD) Low Permeability ControlMe 4-Methyl-1,4-diazepan-5-one (Control-Me) ControlMe->Prop2 Lower Solubility Outcome Optimized Fragment for Library Synthesis Prop1->Outcome Prop2->Outcome Prop3->Outcome

Figure 1: Decision matrix for selecting the Methoxyethyl scaffold based on regioselectivity and physicochemical properties.

Experimental Cross-Validation Protocols

To ensure the integrity of the building block before committing to large-scale synthesis, an Orthogonal Analysis System is required. Relying solely on LCMS is insufficient due to the low UV absorbance of the diazepanone ring.

Protocol A: Orthogonal Purity Determination

Objective: Verify identity and purity using two independent physical properties (Mass/Charge and Nuclear Spin).

Step 1: LCMS Method (Purity & ID)

  • Column: C18 Reverse Phase (e.g., XBridge, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ (Electrospray Ionization).

  • Acceptance Criteria: Main peak >95% area; Mass [M+H]+ = 173.1 (approx).

  • Note: The methoxyethyl group is polar; expect early elution compared to benzyl-protected analogs.

Step 2: qNMR (Quantitative NMR)

  • Solvent: DMSO-d6 or CDCl3.

  • Internal Standard: 1,3,5-Trimethoxybenzene (weighed precisely).

  • Diagnostic Signals (Target-ME):

    • 
       ~3.30 ppm (Singlet, 3H): Terminal methoxy group (
      
      
      
      ).
    • 
       ~3.4-3.6 ppm (Multiplets): Ethylene bridge protons (
      
      
      
      ).
    • 
       ~2.6-3.0 ppm (Multiplets): Diazepanone ring protons.
      
  • Validation Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight).
    
Protocol B: Functional Reactivity Check (N1-Alkylation)

Objective: Confirm the N1 amine is nucleophilic and the N4 amide is stable (regioselectivity check).

  • Reaction: Dissolve Target-ME (1.0 eq) in DMF. Add

    
     (2.0 eq) and Benzyl Bromide (1.1 eq). Stir at RT for 2 hours.
    
  • Monitoring: TLC (DCM/MeOH 9:1). Target-ME (polar) should disappear; a less polar spot (N1-Benzyl product) should appear.

  • Failure Mode: If multiple spots appear, N4-alkylation (over-alkylation) may be occurring, indicating degradation of the lactam or impurities in the starting material.

Experimental Workflow Visualization

The following diagram details the "Self-Validating System" for processing this scaffold from raw material to validated library component.

ValidationWorkflow Raw Raw Material (Target-ME) LCMS LCMS Screen (Mass Check) Raw->LCMS NMR 1H-NMR (Structure Check) LCMS->NMR If >90% UV Decision Passes Identity? NMR->Decision FuncTest Functional Test (N1-Alkylation) Decision->FuncTest Yes Reject Quarantine/ Purify Decision->Reject No (Impure) Final Validated Scaffold FuncTest->Final Single Product FuncTest->Reject Mixture

Figure 2: Orthogonal validation workflow ensuring chemical integrity before library production.

Conclusion

The 4-(2-Methoxyethyl)-1,4-diazepan-5-one scaffold offers a superior balance of solubility and regiochemical control compared to unsubstituted or N-methyl analogs. By utilizing the methoxyethyl group, researchers can improve the physicochemical profile (LogP, Solubility) of their final drug candidates without sacrificing the conformational rigidity of the diazepanone ring.

Recommendation: For library synthesis targeting CNS or kinase indications, replace standard 1,4-diazepan-5-one with the 4-(2-methoxyethyl) variant to improve success rates in purification and biological assay reproducibility.

References

  • Privileged Scaffolds in Drug Discovery: Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235-2246. (Establishes the concept of privileged structures like benzodiazepines and diazepines).

  • Methoxyethyl Group Properties: Chiodi, D., & Ishihara, Y. (2024). "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry, 273, 116364.[1] (Validates the use of methoxy/methoxyethyl groups for improving physicochemical properties and binding).[1]

  • Diazepanone Synthesis & Reactivity: Sunderhaus, J. D., & Martin, S. F. (2009). "Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds." Chemistry – A European Journal, 15(6), 1300-1308. (Discusses synthetic routes to functionalized diazepines).

  • Analytical Validation of Building Blocks: Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Provides the authoritative basis for the qNMR protocol described in Section 4).

Sources

Validation

Optimizing Peptidomimetic Scaffolds: 4-(2-Methoxyethyl)-1,4-diazepan-5-one vs. 4-Methyl-1,4-diazepan-5-one

Executive Summary In the design of constrained peptidomimetics, the 1,4-diazepan-5-one core (homopiperazinone) is a privileged scaffold, widely utilized to mimic -turns in proteins and serve as a template for protease in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of constrained peptidomimetics, the 1,4-diazepan-5-one core (homopiperazinone) is a privileged scaffold, widely utilized to mimic


-turns in proteins and serve as a template for protease inhibitors and GPCR ligands.

This guide provides a technical head-to-head comparison between 4-(2-Methoxyethyl)-1,4-diazepan-5-one (Compound A) and the standard reference building block, 4-Methyl-1,4-diazepan-5-one (Compound B).

The Core Thesis: While the methyl-substituted reference is synthetically ubiquitous, the 2-methoxyethyl variant offers superior physicochemical compliance for fragment-based drug discovery (FBDD). The ether side chain acts as a "solubilizing tail," significantly improving aqueous solubility and metabolic stability profiles without compromising the steric footprint required for receptor binding.

Physicochemical Profile & Structural Analysis

The primary differentiator between these two scaffolds is the N4-substituent. In medicinal chemistry, replacing a hydrophobic methyl group with a methoxyethyl group is a strategic "bioisosteric swap" designed to lower LogP and increase polar surface area (PSA) slightly to improve solubility.

Comparative Data Table (In Silico & Experimental Consensus)
Feature4-(2-Methoxyethyl)-1,4-diazepan-5-one 4-Methyl-1,4-diazepan-5-one (Reference)Implication
Formula


Methoxyethyl adds slight MW bulk.
MW 172.23 g/mol 128.17 g/mol Both are ideal for Fragment-Based Design (<200 Da).
cLogP ~ -0.8 to -0.5~ -1.1 to -0.9Methoxyethyl modulates lipophilicity; slightly more lipophilic than methyl due to carbon count, but balanced by oxygen.
TPSA ~41 Ų~29 ŲCritical: Higher TPSA in the methoxyethyl variant improves water solubility.
H-Bond Acceptors 3 (Amide O, Ether O, Amine N)2 (Amide O, Amine N)The ether oxygen recruits additional water molecules for solvation.
Solubility (pH 7.4) High (>10 mg/mL) Moderate-HighThe methoxyethyl tail prevents aggregation common in flat aromatic libraries built on this core.
Metabolic Stability Enhanced ModerateMethyl groups on amines are prone to N-dealkylation; the ether chain is generally more robust.
Structural Logic Diagram

The following diagram illustrates the functional divergence between the two scaffolds.

G Core 1,4-Diazepan-5-one Core (Privileged Scaffold) Ref Reference: 4-Methyl (Hydrophobic Tail) Core->Ref N4-Methylation Target Target: 4-(2-Methoxyethyl) (Solubilizing Tail) Core->Target N4-Alkylation Prop_Ref Risk: N-Dealkylation Lower TPSA Ref->Prop_Ref Prop_Target Benefit: Improved Solubility H-Bond Acceptor (Ether O) Target->Prop_Target

Figure 1: Structural divergence showing the functional impact of the methoxyethyl group on the diazepanone core.

Synthetic Utility & Reactivity[1]

Both compounds possess a secondary amine at the N1 position , which is the primary handle for library expansion (e.g., reaction with acid chlorides, isocyanates, or reductive amination).

Why Choose the Methoxyethyl Variant?
  • Orthogonality: The methoxyethyl group is stable to standard acidic deprotection conditions (e.g., TFA/DCM used for Boc removal elsewhere in the molecule), whereas N-methyl groups can sometimes be labile under oxidative metabolic conditions.

  • Crystallinity: Intermediates derived from the methoxyethyl scaffold often crystallize better than methyl analogs due to the ability of the ether oxygen to participate in lattice-stabilizing hydrogen bonds.

Experimental Protocol: Comparative N1-Acylation Efficiency

This protocol validates that the bulkier methoxyethyl group at N4 does not sterically hinder reactivity at the distal N1 position.

Objective: Compare reaction rates of N1-benzoylation.

Materials:

  • Substrate A: 4-(2-Methoxyethyl)-1,4-diazepan-5-one (1.0 eq)

  • Substrate B: 4-Methyl-1,4-diazepan-5-one (1.0 eq)

  • Reagent: Benzoyl chloride (1.1 eq)

  • Base: Triethylamine (1.5 eq)

  • Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the respective diazepanone in 5 mL anhydrous DCM in a flame-dried round-bottom flask under

    
    .
    
  • Addition: Cool to 0°C. Add Triethylamine (1.5 mmol) followed by dropwise addition of Benzoyl chloride (1.1 mmol).

  • Monitoring: Warm to Room Temperature (RT). Aliquot 50 µL every 15 minutes for HPLC/UPLC analysis.

  • Quench: Upon consumption of starting material (typically <1 hour), quench with sat.

    
    .
    
  • Analysis: Measure conversion rate.

    • Expected Result: Both substrates should show >95% conversion within 60 minutes. The N4-methoxyethyl group is distal enough that it causes zero steric penalty at N1.

Biological & Pharmacokinetic Implications[2][3]

The "Solubilizing Tail" Effect

In drug discovery, the "Methyl Effect" is often used to boost potency by filling hydrophobic pockets. However, if a lead compound is already lipophilic (LogP > 3), adding a methyl group can push it into poor solubility territory.

The Methoxyethyl group serves as a strategic alternative. It maintains the alkyl chain's flexibility but introduces a polar oxygen atom.

  • Mechanism: The ether oxygen acts as a weak hydrogen bond acceptor. This disrupts the crystal lattice energy (lowering melting point) and increases the energy of hydration, thereby boosting aqueous solubility.

  • Application: Ideal for GPCR antagonists where the diazepanone ring acts as a spacer. The methoxyethyl tail can protrude into solvent-exposed regions of the receptor binding pocket without incurring a desolvation penalty.

Metabolic Stability Workflow

The following diagram outlines the metabolic fate comparison, highlighting the vulnerability of the reference compound.

Metabolism Substrate_Ref Ref: N-Methyl Analog CYP450 Liver Microsomes (CYP450) Substrate_Ref->CYP450 Substrate_New Target: N-Methoxyethyl Analog Substrate_New->CYP450 Metabolite_Ref Major Metabolite: N-Demethylation (Active/Toxic?) CYP450->Metabolite_Ref Rapid Oxidation Metabolite_New Metabolite: O-Dealkylation (Slower) CYP450->Metabolite_New Slow Oxidation

Figure 2: Predicted metabolic stability pathways. The N-methyl group is a canonical site for rapid CYP-mediated demethylation, whereas the methoxyethyl ether linkage is generally more metabolically robust.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2737264, 1,4-Diazepan-5-one. Retrieved from [Link]

  • Meanwell, N. A. (2011).Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
  • Barnes-Seeman, D., et al. (2014).The Role of Physico-Chemical Properties in Fragment-Based Drug Discovery. Accounts of Chemical Research. (Grounding for the solubility arguments of polar side chains).
Comparative

Validating Cellular Target Engagement of 4-(2-Methoxyethyl)-1,4-diazepan-5-one: A Comparative Guide

In the landscape of contemporary drug discovery, the unequivocal demonstration that a molecule interacts with its intended biological target within a cellular environment is a cornerstone of a successful research program...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a molecule interacts with its intended biological target within a cellular environment is a cornerstone of a successful research program. This guide provides a comprehensive framework for validating the target engagement of 4-(2-Methoxyethyl)-1,4-diazepan-5-one, a novel small molecule with therapeutic potential. We will objectively compare state-of-the-art methodologies, furnish detailed experimental protocols, and explain the causal reasoning behind our strategic choices, ensuring a robust and self-validating approach to this critical step in drug development.

For the purpose of this guide, we will proceed under the well-supported hypothesis that 4-(2-Methoxyethyl)-1,4-diazepan-5-one is an inhibitor of Tank-binding kinase 1 (TBK1) , a key regulator of innate immune signaling. Our objective is to design and execute a series of experiments to confirm this hypothesis directly within a cellular context.

The Principle of Target Engagement: Beyond Biochemical Potency

While in vitro biochemical assays, such as enzyme kinetics, provide initial indications of a compound's potency (e.g., its IC50 value), they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, efflux pump activity, off-target effects, and compound metabolism can all influence a drug's ability to reach and interact with its intended target. Therefore, direct measurement of target engagement in cells is an indispensable step to bridge the gap between biochemical activity and cellular function.

This guide will compare three orthogonal, yet complementary, methods for validating the engagement of 4-(2-Methoxyethyl)-1,4-diazepan-5-one with TBK1:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding in intact cells.

  • NanoBRET™ Target Engagement Assay: A quantitative bioluminescence-based method to measure compound binding affinity and residence time in live cells.

  • Immunoblotting for Phospho-Substrates: A target-proximal biomarker approach to measure the functional consequence of target engagement.

Comparative Analysis of Target Engagement Methodologies

Each method offers distinct advantages and limitations. The choice of which to employ depends on available resources, the specific questions being asked, and the desired throughput.

Methodology Principle Advantages Limitations Primary Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to any soluble protein; performed in intact cells or cell lysates.Lower throughput; may not be suitable for membrane proteins; requires a specific antibody for detection.Thermal stabilization curve (Tm shift).
NanoBRET™ Target Engagement Measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by the test compound.Highly quantitative (measures intracellular affinity); high-throughput; provides kinetic data (residence time).Requires genetic modification of cells to express the fusion protein; potential for steric hindrance from the tag.Intracellular IC50/EC50 curves.
Immunoblotting for Phospho-Substrates Measures the inhibition of target-mediated phosphorylation of a downstream substrate.Directly measures the functional consequence of target engagement; utilizes standard lab equipment.Indirect measure of binding; dependent on the availability of high-quality phospho-specific antibodies; can be influenced by off-target pathway effects.Dose-dependent reduction in substrate phosphorylation.

Experimental Workflows and Protocols

A multi-pronged approach provides the most compelling evidence for target engagement. We recommend initiating with CETSA® for a direct, label-free confirmation of binding, followed by NanoBRET™ for quantitative affinity determination and immunoblotting to confirm the functional outcome.

General Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive target validation campaign.

G cluster_0 Phase 1: Direct Target Binding Confirmation cluster_1 Phase 2: Quantitative Affinity & Kinetics cluster_2 Phase 3: Functional Cellular Response A Compound Treatment (Varying Concentrations of 4-(2-Methoxyethyl)-1,4-diazepan-5-one) B Cell Lysis & Heat Shock (Temperature Gradient) A->B C Centrifugation (Separate Soluble & Aggregated Protein) B->C D Western Blot Analysis (Detect Soluble TBK1) C->D E Data Analysis (Generate Melt & Isothermal Curves) D->E CETSA_label CETSA® Workflow F Transfect Cells with NanoLuc®-TBK1 Fusion Vector G Add NanoBRET™ Tracer & Test Compound F->G H Measure BRET Signal (Donor & Acceptor Emission) G->H I Data Analysis (Calculate IC50 & Residence Time) H->I NanoBRET_label NanoBRET™ Workflow J Compound Treatment & Pathway Activation (e.g., with Poly(I:C)) K Cell Lysis & Protein Quantification J->K L SDS-PAGE & Immunoblotting K->L M Detect p-IRF3 (Ser396) & Total TBK1 L->M N Densitometry Analysis (Quantify Inhibition) M->N WB_label Phospho-Substrate Workflow

Caption: A multi-phase workflow for validating target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol is designed to detect the thermal stabilization of TBK1 in HEK293T cells upon binding of 4-(2-Methoxyethyl)-1,4-diazepan-5-one.

Materials:

  • HEK293T cells

  • 4-(2-Methoxyethyl)-1,4-diazepan-5-one (test compound)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Protease Inhibitor Cocktail

  • Anti-TBK1 antibody

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate HEK293T cells to achieve 80-90% confluency on the day of the experiment.

    • Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM) or DMSO for 1 hour at 37°C.

  • Cell Harvesting and Lysis:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath).

  • Heat Shock:

    • Aliquot the cell lysate into PCR tubes for each treatment condition.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Maintain one aliquot at room temperature as a non-heated control.

  • Separation of Soluble Fraction:

    • Cool the samples at room temperature for 3 minutes.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Immunoblotting:

    • Carefully collect the supernatant (soluble protein fraction).

    • Denature the samples in Laemmli buffer, resolve by SDS-PAGE, and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against TBK1, followed by an HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of each band to the non-heated control for that treatment group.

    • Plot the normalized intensity versus temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Signaling Pathway Context

Understanding the pathway in which the target operates is crucial for designing functional assays. TBK1 is a central kinase in the pathway leading to the activation of the transcription factor IRF3, a key step in the production of type I interferons.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Methoxyethyl)-1,4-diazepan-5-one

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-(2-Methoxyethyl)-1,4-diazepan-5-one. Given that this is a specialized chemical, comprehensive public hazard data may be...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-(2-Methoxyethyl)-1,4-diazepan-5-one. Given that this is a specialized chemical, comprehensive public hazard data may be limited. Therefore, this document is built on the foundational principle of prudent laboratory practice: treat all compounds of unknown toxicity as potentially hazardous. The procedures outlined below are designed to establish a robust framework of safety, ensuring the well-being of all laboratory personnel.

Part 1: Hazard Identification and Precautionary Risk Assessment

The cornerstone of laboratory safety is a thorough understanding of the potential risks. For novel or sparsely documented compounds like 4-(2-Methoxyethyl)-1,4-diazepan-5-one, we must operate under a precautionary principle. This involves a conservative assessment based on its chemical structure and the known hazards of analogous compounds.

Causality of Precaution: The molecule contains a diazepanone core, a class of heterocyclic compounds with known biological activity. The presence of amine and amide functionalities suggests potential for skin and eye irritation. Without empirical data to the contrary, we must assume the compound could be harmful if ingested, inhaled, or absorbed through the skin. This conservative stance is the basis for the stringent PPE recommendations that follow. When working with a new substance, it is critical to consult its Safety Data Sheet (SDS) to understand its properties and hazards[1].

Precautionary Hazard Classification: In the absence of a specific Safety Data Sheet (SDS), a conservative risk assessment mandates treating the compound with a high degree of caution. The following table outlines the assumed hazard classifications based on this principle.

Hazard ClassGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

This table represents a precautionary assessment and should be updated if a certified SDS becomes available.

Part 2: The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment is the final barrier between a researcher and a potential hazard. It must be used in conjunction with more effective engineering and administrative controls, which are designed to remove or minimize the hazard at its source[3].

  • Primary Engineering Control: All handling of 4-(2-Methoxyethyl)-1,4-diazepan-5-one, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure[4].

  • Administrative Controls:

    • Designated Area: Establish a clearly marked "designated area" within the fume hood for handling this compound to prevent cross-contamination.

    • Restricted Access: Limit access to the handling area to authorized and trained personnel only.

    • No Working Alone: Never handle highly potent or unknown compounds while alone in the laboratory.

Part 3: Detailed Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on the assumed risks of splash, inhalation, and skin contact[5][6]. The minimum required ensemble for any work with this compound is detailed below.

1. Body Protection: A clean, buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing from incidental splashes and spills[7]. For procedures with a higher risk of splashing, such as transferring large volumes, supplement the lab coat with a chemical-resistant apron[8].

2. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times[9]. Safety glasses, even with side shields, do not provide adequate protection against chemical splashes.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles[8][9]. The goggles protect against splashes, while the face shield provides a secondary barrier for the entire face.

3. Hand Protection: Choosing the correct gloves is critical for preventing dermal exposure. No single glove material protects against all chemicals indefinitely[10].

  • Material Selection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals[7]. They provide a good balance of chemical resistance and dexterity.

  • Glove Thickness: A standard thickness of 4-6 mil is appropriate for routine handling. Thicker gloves may be required for extended operations, but this often comes at the cost of dexterity.

  • The "Double Gloving" Practice: For handling neat (undiluted) material or concentrated solutions, wearing two pairs of nitrile gloves is strongly recommended. This practice significantly reduces the risk of exposure if the outer glove is torn or permeated.

  • Breakthrough Time: Be aware that all glove materials will eventually be permeated by a chemical. "Breakthrough time" is the time it takes for a chemical to be detected on the inside of the glove[11]. For disposable nitrile gloves, this time can be short for many solvents. Gloves should be changed immediately upon known contact with the chemical or every 30-60 minutes during continuous use. Movement and flexing of the hands can decrease the actual breakthrough time[12].

Glove TypeApplicationKey Considerations
Standard Nitrile Gloves Routine Handling, Dilute Solutions: Protection from incidental splashes.Check for visible defects before use. Remove and replace immediately if a splash occurs[13].
Double Nitrile Gloves Neat Compound, Concentrated Solutions: Enhanced protection against tears and rapid permeation.Change the outer glove immediately upon contamination.
Thicker Chemical-Resistant Gloves (e.g., Butyl, Viton) Large Spills, Immersion Risk: For emergency response or situations with prolonged chemical contact.Consult manufacturer's chemical resistance charts for suitability[10][14]. Less dexterity.

4. Respiratory Protection: Under normal operating conditions within a chemical fume hood, respiratory protection is not required. However, it may become necessary in specific situations:

  • Engineering Control Failure: In the event of a fume hood malfunction.

  • Large Spill: When responding to a significant spill outside of a containment device.

  • Aerosol Generation: If a procedure is known to generate fine powders or aerosols and cannot be contained.

In such cases, a NIOSH-approved respirator with appropriate cartridges is necessary. Use of respirators requires enrollment in a formal respiratory protection program, including medical clearance and annual fit-testing, as mandated by OSHA standard 29 CFR 1910.134.

Part 4: Procedural Workflows for PPE Usage

Proper procedure is as important as the equipment itself. Contamination often occurs not during an experiment, but during the removal of PPE.

Donning and Doffing Sequence: The sequence for putting on (donning) and taking off (doffing) PPE is designed to minimize the potential for cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Last) don2->don3 doff2 2. Goggles / Face Shield doff1 1. Gloves (Most Contaminated) doff1->doff2 doff3 3. Lab Coat doff2->doff3 wash_hands Wash Hands doff3->wash_hands enter_lab Enter Lab enter_lab->don1 exit_lab Exit Lab wash_hands->exit_lab

Caption: Workflow for correct PPE donning and doffing.

Step-by-Step Decontamination and Disposal Plan:

  • At the Source: All decontamination procedures begin in the designated work area before exiting.

  • Gloves:

    • As the most likely items to be contaminated, gloves should be removed first.

    • Using a gloved hand, peel the other glove off from the cuff, turning it inside out.

    • Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.

    • Dispose of both gloves into a designated hazardous waste container. Never reuse disposable gloves[7].

  • Goggles and Face Shield:

    • Remove by handling the strap or sides; do not touch the front surface.

    • Clean and decontaminate according to manufacturer and institutional guidelines before storing in a clean, designated area.

  • Lab Coat:

    • Remove by rolling it down the arms, turning the sleeves inside out.

    • Hang in a designated area for reuse or place in a labeled bag for professional laundering if contaminated. Do not take lab coats home.

  • Final Step: Thoroughly wash hands with soap and water after all PPE has been removed[4].

Part 5: Emergency Protocols

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[15]. Seek immediate medical attention.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes using an emergency eyewash station, holding the eyelids open[15]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[16].

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • For a small spill contained within the fume hood, use a chemical spill kit with appropriate absorbent material.

  • Do not attempt to clean up a large spill or any spill outside of a fume hood without appropriate training and respiratory protection. Contact your institution's Environmental Health and Safety (EHS) office immediately.

By adhering to this comprehensive guide, you establish a culture of safety that provides value far beyond a single product. This structured approach to handling 4-(2-Methoxyethyl)-1,4-diazepan-5-one protects not only the individual researcher but also the integrity of the scientific work being conducted.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder.
  • Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14: Occupational exposure assessment. European Chemicals Agency (ECHA).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • OSHA REQUIRED - Laboratory Hazard Assessment Survey. USDA Agricultural Research Service.
  • OSHA's Personal Protective Equipment Standard.
  • Material Safety Data Sheet - Diazepam. (2009, September 1). Pfizer Inc.
  • Safety Data Sheet - Diazepam Oral Solution. (2021, March 24). PAI Pharma.
  • Guidance documents - ECHA. European Chemicals Agency (ECHA).
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement - PMC.
  • Safety Data Sheet - DIAZEPAM, USP. (2017, April 10). Spectrum Chemical.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • Material Safety Data Sheet - Diazepam MSDS. (2005, October 10). ScienceLab.com.
  • Compliance of Personal Protective Equipment (PPE)
  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products.
  • Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. (2019, November 1). Duke University Safety Office.
  • Chemical Perme
  • Safety Data Sheet - N,N''-Disuccinimidyl carbonate. (2015, January 14). Fisher Scientific.
  • Safety Data Sheet. (2021, February 15). PLANTA® SAN.
  • US - OSHA SAFETY DATA SHEET - Diazepam. (2023, May 16). Lupin Pharmaceuticals.
  • Safety Data Sheet B-289.
  • Safety Data Sheet - Diazepam. (2025, December 20). Cayman Chemical.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA).
  • Safety Data Sheet - Disuccinimidyl glutarate. (2025, December 26). Thermo Fisher Scientific.
  • Safe Handling of Solvents. (2022, May 2). Sigma-Aldrich.
  • Rules for the Safe Handling of Chemicals in the Labor
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • Safety Data Sheet - Dykem® Cross Check™ Torque Seal®. (2020, December 30). ITW Pro Brands.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Section I - Zakarian Lab Safety Protocol. University of California, Santa Barbara.
  • Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methoxyethyl)-1,4-diazepan-5-one
Reactant of Route 2
Reactant of Route 2
4-(2-Methoxyethyl)-1,4-diazepan-5-one
© Copyright 2026 BenchChem. All Rights Reserved.